2,4-Dibromo-3-fluoro-6-nitrophenol
Description
BenchChem offers high-quality 2,4-Dibromo-3-fluoro-6-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-3-fluoro-6-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-3-fluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO3/c7-2-1-3(10(12)13)6(11)4(8)5(2)9/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWWMSAGGZRKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716653 | |
| Record name | 2,4-Dibromo-3-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2924-30-3 | |
| Record name | 2,4-Dibromo-3-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2,4-Dibromo-3-fluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that a comprehensive understanding of a chemical entity's properties is the bedrock of innovation, particularly in the fields of medicinal chemistry and materials science. This guide is intended to provide a detailed technical overview of 2,4-Dibromo-3-fluoro-6-nitrophenol, a compound of interest due to its unique substitution pattern which suggests a range of potential applications. By delving into its synthesis, spectral characteristics, and reactivity, we aim to equip researchers with the foundational knowledge necessary to explore its utility in novel drug design and other advanced applications. The information herein is curated to be a practical and scientifically rigorous resource, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles.
Core Chemical Identity and Physicochemical Properties
2,4-Dibromo-3-fluoro-6-nitrophenol is a polysubstituted aromatic compound. The presence of two bromine atoms, a fluorine atom, a nitro group, and a hydroxyl group on the benzene ring imparts a unique combination of electronic and steric properties that govern its reactivity and potential biological activity.
Table 1: Physicochemical Properties of 2,4-Dibromo-3-fluoro-6-nitrophenol
| Property | Value | Source |
| CAS Number | 2924-30-3 | [1] |
| Molecular Formula | C₆H₂Br₂FNO₃ | [1] |
| Molecular Weight | 314.89 g/mol | [1] |
| Appearance | Not experimentally determined; likely a yellow solid based on related compounds. | General knowledge of nitrophenols |
| Melting Point | Predicted: Not available. Experimental data for the similar compound 2,6-dibromo-4-nitrophenol is 138–140 °C (with decomposition).[2] | [2] |
| Boiling Point | Predicted: Not available. | |
| Solubility | Not experimentally determined for this specific compound. Halogenated nitrophenols generally exhibit low solubility in water and are soluble in organic solvents like ethanol, ether, and acetone. | General knowledge of substituted phenols |
| pKa | Predicted: Not available. The pKa of related nitrophenols is influenced by the electron-withdrawing substituents. |
Chemical Structure:
Caption: 2D Structure of 2,4-Dibromo-3-fluoro-6-nitrophenol.
Synthesis and Purification
The synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol typically involves a multi-step process starting from a simpler substituted phenol. The precise order of halogenation and nitration is crucial to achieve the desired substitution pattern due to the directing effects of the substituents on the aromatic ring. A plausible synthetic route, based on general principles of electrophilic aromatic substitution and information from related syntheses, is outlined below.[2][3]
Experimental Protocol: Proposed Synthesis
This protocol is a proposed pathway and may require optimization.
Step 1: Bromination of 3-Fluorophenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 3-fluorophenol in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. The hydroxyl and fluoro groups will direct the electrophilic bromine to the ortho and para positions. The major product is expected to be 4-bromo-3-fluorophenol with some 2-bromo and 2,4-dibromo-3-fluorophenol as byproducts.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry.
-
Purification: Purify the desired 4-bromo-3-fluorophenol intermediate by recrystallization or column chromatography.
Step 2: Nitration of 4-Bromo-3-fluorophenol
-
Reaction Setup: In a clean, dry three-necked flask, add the purified 4-bromo-3-fluorophenol and a solvent like chloroform.
-
Nitrating Agent: Prepare a nitrating mixture of concentrated sulfuric acid and nitric acid.
-
Reagent Addition: Cool the flask containing the phenol derivative in an ice bath. Add the nitrating mixture dropwise with vigorous stirring, maintaining a low temperature to control the reaction and prevent over-nitration. The strong activating effect of the hydroxyl group and the directing effects of the existing substituents will favor nitration at the C6 position.
-
Reaction Completion and Workup: After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC). Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Further Bromination to 2,4-Dibromo-3-fluoro-6-nitrophenol
-
Reaction Setup: Dissolve the purified 4-bromo-3-fluoro-6-nitrophenol in a suitable solvent like glacial acetic acid.
-
Bromination: Add a solution of bromine in glacial acetic acid dropwise at room temperature. The deactivating effect of the nitro group will make this bromination step slower than the first.
-
Reaction Completion and Workup: Monitor the reaction by TLC. Upon completion, precipitate the product by adding cold water.
-
Purification: Collect the crude 2,4-Dibromo-3-fluoro-6-nitrophenol by filtration, wash with water, and purify by recrystallization.
Caption: Proposed synthetic workflow for 2,4-Dibromo-3-fluoro-6-nitrophenol.
Spectral Characterization (Predicted)
3.1. 1H NMR Spectroscopy (Predicted)
The 1H NMR spectrum is expected to be simple, showing a single peak for the aromatic proton at C5.
-
Aromatic Proton (C5-H): This proton is expected to appear as a singlet in the downfield region (δ 7.5-8.5 ppm). The exact chemical shift will be influenced by the deshielding effects of the adjacent nitro and bromine substituents.
3.2. 13C NMR Spectroscopy (Predicted)
The proton-decoupled 13C NMR spectrum should display six distinct signals, one for each carbon atom in the aromatic ring.
-
C1 (C-OH): Expected to be in the range of 150-160 ppm.
-
C2 (C-Br): Expected around 110-120 ppm.
-
C3 (C-F): This carbon will show a large coupling constant with the fluorine atom (¹JC-F) and will appear as a doublet in the range of 140-150 ppm.
-
C4 (C-Br): Expected around 115-125 ppm.
-
C5 (C-H): The carbon bearing the single proton is expected in the aromatic region, likely between 120-130 ppm.
-
C6 (C-NO₂): This carbon is expected to be significantly deshielded and appear in the range of 145-155 ppm.
3.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
Aromatic C-H Stretch: A weak band above 3000 cm⁻¹.
-
N-O Asymmetric Stretch: A strong band around 1520-1560 cm⁻¹.
-
N-O Symmetric Stretch: A strong band around 1340-1380 cm⁻¹.
-
C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.
-
C-Br Stretch: Bands in the 500-650 cm⁻¹ region.
3.4. Mass Spectrometry (Predicted)
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1 will be a key diagnostic feature. The exact mass will confirm the molecular formula C₆H₂Br₂FNO₃.
-
Fragmentation: Common fragmentation pathways may include the loss of the nitro group (NO₂), hydroxyl group (OH), and halogen atoms.
Chemical Reactivity and Potential Applications
The reactivity of 2,4-Dibromo-3-fluoro-6-nitrophenol is dictated by the interplay of its various substituents.
4.1. Acidity
The phenolic hydroxyl group is acidic. The presence of multiple electron-withdrawing groups (two bromines, one fluorine, and a nitro group) significantly increases the acidity of the phenol compared to the parent compound. This is due to the stabilization of the resulting phenoxide anion through inductive and resonance effects.
4.2. Electrophilic Aromatic Substitution
The aromatic ring is highly deactivated towards further electrophilic substitution due to the presence of the strongly electron-withdrawing nitro group and the halogens. Any further substitution would require harsh reaction conditions and would likely be directed by the existing substituents.
4.3. Nucleophilic Aromatic Substitution
The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group are activated for nucleophilic attack. This reactivity can be exploited to introduce a variety of nucleophiles, potentially displacing one of the halogen atoms. The fluorine atom, being a better leaving group in SNAr reactions than bromine in many cases, might be preferentially substituted.
4.4. Potential Applications in Drug Discovery and Medicinal Chemistry
Halogenated and nitrated phenols are important scaffolds in medicinal chemistry.[8] The unique substitution pattern of 2,4-Dibromo-3-fluoro-6-nitrophenol makes it an interesting building block for the synthesis of novel bioactive molecules.
-
Enzyme Inhibition: The electron-deficient aromatic ring and the potential for hydrogen bonding from the hydroxyl group could enable this molecule to act as an inhibitor for various enzymes.[2]
-
Scaffold for Library Synthesis: The reactivity of the hydroxyl group and the potential for SNAr reactions allow for the derivatization of this core structure to generate a library of compounds for biological screening.[9]
-
Antimicrobial and Anticancer Agents: Many nitrophenolic and halogenated aromatic compounds have shown promise as antimicrobial and anticancer agents.[9][10] Further investigation into the biological activity of 2,4-Dibromo-3-fluoro-6-nitrophenol and its derivatives is warranted.
Caption: Key chemical properties and potential applications.
Safety and Handling
2,4-Dibromo-3-fluoro-6-nitrophenol should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
GHS Hazard Statements:
Based on data for similar compounds, the following hazards are anticipated:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.[10]
-
H318: Causes serious eye damage.[10]
-
H410: Very toxic to aquatic life with long lasting effects.[10]
For detailed and up-to-date safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,4-Dibromo-3-fluoro-6-nitrophenol is a chemical compound with a rich and complex set of properties stemming from its polysubstituted aromatic nature. While a significant amount of its characterization is currently based on predictive models and data from analogous structures, the available information strongly suggests its potential as a valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry. The strategic placement of its functional groups offers multiple avenues for chemical modification, making it a prime candidate for the development of novel compounds with tailored biological activities. Further experimental validation of its physical properties, spectral data, and biological screening are crucial next steps to fully unlock the potential of this intriguing molecule.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1483, 2,4,6-Tribromophenol. Retrieved January 29, 2024 from [Link].
-
Fieser, L. F., & Fieser, M. (n.d.). 2,6-DIBROMO-4-NITROPHENOL. Organic Syntheses, Coll. Vol. 2, p.175 (1943); Vol. 13, p.32 (1933). Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13732854, 2-Bromo-3-fluoro-6-nitrophenol. Retrieved January 29, 2024 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54759048, 2,4-Dibromo-3-fluoro-6-nitrophenol. Retrieved January 29, 2024 from [Link].
- Auffan, M., Rose, J., Wiesner, M. R., & Bottero, J. Y. (2009). Chemical stability of metallic nanoparticles: a new challenge for ecotoxicology?. Environmental pollution, 157(4), 1109–1114.
- Kumar, R., Sharma, S., Sharma, S., & Kumar, R. (2014). Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. Bioorganic & medicinal chemistry, 22(24), 6930–6940.
-
LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. In Chemistry LibreTexts. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 17). The Impact of Halogenated Phenols on Targeted Therapies. Retrieved from [Link]
- Vacek, J., & Ulrichová, J. (2018). The antioxidant screening of potential materials for drugs based on 6-nitro-1,2,4-triazoloazines containing natural polyphenol fragments. Molecules, 23(7), 1629.
-
Yurdakul, Ş., & Öztürk, G. (2012). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. In Spectroscopic Investigation of the Adsorption of Nitrophenol Isomers on Ammonium Zeolite of Type “Y”. Retrieved from [Link]
- Neves, L. A., & Moody, C. J. (2018). Halogenase engineering and its utility in medicinal chemistry. MedChemComm, 9(5), 746–757.
-
Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]
-
National Institutes of Health. (n.d.). p-Nitrophenol (100-02-7) | Chemical Effects in Biological Systems. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of medicinal chemistry, 65(10), 6935–6960.
-
NIST. (n.d.). Phenol, 2,6-dibromo-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
BUTEX. (n.d.). DoCh - BUTEX. Retrieved from [Link]
- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
-
Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
-
Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23340673, 2-Fluoro-3-nitrophenol. Retrieved January 29, 2024 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 52987951, 2-Bromo-3-chloro-4-fluoro-6-nitrophenol. Retrieved January 29, 2024 from [Link].
-
HSC Chemistry. (2021, July 7). Carbon-13 NMR Spectroscopy: What You Need to Know // HSC Chemistry [Video]. YouTube. [Link]
-
Request PDF. (2024, August 5). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21647, 3-Bromo-4-nitrophenol. Retrieved January 29, 2024 from [Link].
-
NIST. (n.d.). 2,4-Difluoro-6-nitroacetanilide. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 5. spectrabase.com [spectrabase.com]
- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 7. knowitall.com [knowitall.com]
- 8. Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,6-Dibromo-3-methyl-4-nitrophenol - High purity | EN [georganics.sk]
- 10. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,4-Dibromo-3-fluoro-6-nitrophenol CAS number 2924-30-3
An In-Depth Technical Guide to 2,4-Dibromo-3-fluoro-6-nitrophenol (CAS: 2924-30-3): Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,4-Dibromo-3-fluoro-6-nitrophenol, CAS number 2924-30-3, a polysubstituted aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. The document delineates the compound's physicochemical properties, proposes a detailed synthetic pathway with mechanistic considerations, explores its chemical reactivity, and discusses its potential applications as a versatile chemical intermediate. Furthermore, it consolidates crucial safety and handling protocols to ensure its proper use in a laboratory setting. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights grounded in established chemical principles.
Introduction: A Highly Functionalized Phenolic Building Block
2,4-Dibromo-3-fluoro-6-nitrophenol is a synthetic organic compound characterized by a high degree of functionalization on a phenol scaffold.[1] The strategic placement of two bromine atoms, a fluorine atom, and a nitro group creates a unique electronic and steric environment, rendering it a valuable precursor for further chemical modification.
The core functional groups impart distinct chemical properties:
-
Phenolic Hydroxyl (-OH): Provides acidity and a reactive site for etherification or esterification. It is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution, though its influence is modulated by the other substituents.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. It is also readily reduced to an amino group, providing a key vector for building molecular complexity.
-
Halogen Atoms (Br, F): These substituents modulate the reactivity and lipophilicity of the molecule. Their presence offers potential handles for cross-coupling reactions and can influence the biological activity of derivative compounds.
While specific research on this exact molecule is limited, its structural analogues are utilized as intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty dyes.[2][3] This guide, therefore, synthesizes available data with established chemical theory to present a robust profile of 2,4-Dibromo-3-fluoro-6-nitrophenol as a high-potential building block for research and development.
Physicochemical and Structural Properties
The fundamental properties of 2,4-Dibromo-3-fluoro-6-nitrophenol are summarized below. These data are critical for planning experimental work, including reaction setup, solvent selection, and purification strategies.
Chemical Structure
Caption: 2D structure of 2,4-Dibromo-3-fluoro-6-nitrophenol.
Data Summary Table
| Property | Value | Source |
| CAS Number | 2924-30-3 | [1][4] |
| Molecular Formula | C₆H₂Br₂FNO₃ | [1][4] |
| Molecular Weight | 314.89 g/mol | [4] |
| IUPAC Name | 2,4-dibromo-3-fluoro-6-nitrophenol | [1] |
| Topological Polar Surface Area (TPSA) | 63.37 Ų | [4] |
| LogP (Computed) | 2.9645 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Synthesis and Mechanistic Insights
While specific, peer-reviewed synthesis procedures for 2,4-Dibromo-3-fluoro-6-nitrophenol are not widely published, a logical and efficient synthetic route can be proposed based on fundamental principles of electrophilic aromatic substitution. The most viable pathway is the direct nitration of the precursor, 2,4-dibromo-3-fluorophenol.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol.
Expertise & Causality: Rationale for the Proposed Synthesis
The choice of electrophilic nitration is dictated by the directing effects of the substituents on the phenol ring. The hydroxyl group is a powerful activating ortho, para-director. The position C6 (ortho to the hydroxyl) is electronically activated and sterically accessible, making it the most probable site for nitration. The use of a mixed acid (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to achieve substitution on the moderately deactivated ring (due to the halogens). Maintaining a low temperature (0-5 °C) during the addition of the nitrating agent is crucial to control the exothermicity of the reaction and minimize the formation of undesired byproducts, such as dinitrated or oxidized species.
Self-Validating Protocol: A Step-by-Step Guide
This protocol is a robust, self-validating system. Each step includes checkpoints and expected outcomes, ensuring that the process can be monitored and validated for success.
Materials & Reagents:
-
2,4-Dibromo-3-fluorophenol (Precursor)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, ice bath, vacuum filtration apparatus.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
-
Precursor Addition: Slowly add 2,4-dibromo-3-fluorophenol to the cold sulfuric acid with continuous stirring until fully dissolved. Maintain the temperature below 5 °C.
-
Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath.
-
Nitration: Transfer the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the solution of the precursor over 30-60 minutes. Critically, ensure the internal temperature of the reaction does not exceed 10 °C.
-
Reaction & Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water. A solid precipitate should form. Stir the slurry for 15-20 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Characterization (Validation): Dry the purified product under vacuum. Confirm its identity and purity through analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and melting point determination.
Chemical Reactivity and Potential Applications
The rich functionality of 2,4-Dibromo-3-fluoro-6-nitrophenol makes it a versatile platform for synthesizing a diverse array of downstream products.
Key Derivatization Pathways
Caption: Potential reaction pathways for the derivatization of the title compound.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂ in HCl, or catalytic hydrogenation). The resulting 6-amino-2,4-dibromo-3-fluorophenol is a highly valuable intermediate for synthesizing heterocyclic compounds, amides, and other structures relevant to drug discovery.[5][6]
-
Reactions at the Phenolic Hydroxyl: The acidic proton of the hydroxyl group can be removed by a base, and the resulting phenoxide can act as a nucleophile in Williamson ether synthesis or acylation reactions to produce ethers and esters, respectively.
-
Potential for Cross-Coupling: While challenging due to the electron-deficient nature of the ring, the bromo substituents could potentially participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.
Inferred Applications
-
Medicinal Chemistry Intermediate: The core structure serves as an excellent starting point for generating libraries of novel compounds for biological screening. The amino derivative, in particular, is a precursor to molecules that could target a wide range of enzymes and receptors.[3]
-
Agrochemical Research: Analogous nitrophenols have demonstrated potent biological activity.[2][7] This compound and its derivatives are therefore logical candidates for screening as potential herbicides, fungicides, or pesticides.
-
Materials Science: Polysubstituted phenols can be used as monomers for specialty polymers or as precursors in the synthesis of complex dyes and pigments.[3]
Safety, Handling, and Storage
2,4-Dibromo-3-fluoro-6-nitrophenol is classified as a hazardous substance and must be handled with appropriate precautions.[4]
GHS Hazard Information
| Hazard Category | Code | Description | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 |
| Skin Sensitization | H317 | May cause an allergic skin reaction | GHS07 |
| Serious Eye Damage | H318 | Causes serious eye damage | GHS05 |
| Aquatic Hazard, Acute | H410 | Very toxic to aquatic life with long lasting effects | GHS09 |
| Signal Word | Danger |
(Data sourced from ChemScene)[4]
Recommended Handling Procedures
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield at all times.[8]
-
Handling: Avoid creating dust. Use spark-proof tools and ensure proper grounding of equipment. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.[10]
-
Disposal: Dispose of the chemical and its container in accordance with all applicable local, regional, and national regulations.
Conclusion
2,4-Dibromo-3-fluoro-6-nitrophenol (CAS 2924-30-3) is a highly functionalized aromatic compound with considerable, yet largely untapped, potential as a chemical intermediate. Its unique combination of reactive sites—a reducible nitro group, an acidic phenol, and multiple halogen atoms—makes it a versatile scaffold for the synthesis of complex molecules. While further experimental validation is required, the synthetic protocols and reactivity pathways outlined in this guide provide a solid foundation for its use in drug discovery, agrochemical research, and materials science. Adherence to strict safety protocols is mandatory when handling this hazardous compound.
References
-
2,4-Dibromo-3-fluoro-6-nitrophenol | C6H2Br2FNO3 . PubChem. [Link]
- Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry . National Institutes of Health (NIH). [Link]
-
Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection . National Institutes of Health (NIH). [Link]
-
SAFETY DATA SHEET - 4-Bromo-2-fluoro-6-nitrophenol . Fisher Scientific. [Link]
Sources
- 1. 2,4-Dibromo-3-fluoro-6-nitrophenol | C6H2Br2FNO3 | CID 54759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 3. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Reactivity and Stability of 2,4-Dibromo-3-fluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-3-fluoro-6-nitrophenol is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, a nitro group, and a hydroxyl group, imparts a complex and nuanced reactivity profile. The electron-withdrawing nature of the nitro and halogen substituents, combined with the activating effect of the hydroxyl group, creates a molecule with multiple reactive sites, susceptible to a variety of chemical transformations. Understanding the interplay of these functional groups is paramount for harnessing the synthetic potential of this compound and ensuring its safe and effective use in research and development.
This technical guide provides a comprehensive overview of the reactivity and stability of 2,4-Dibromo-3-fluoro-6-nitrophenol, offering insights into its chemical behavior and providing practical guidance for its handling, storage, and application in synthetic chemistry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2,4-Dibromo-3-fluoro-6-nitrophenol is the foundation for its effective application. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂FNO₃ | [1] |
| Molecular Weight | 314.89 g/mol | [1] |
| CAS Number | 2924-30-3 | [1] |
| Appearance | Solid (predicted) | Inferred from similar compounds |
| LogP | 2.9645 | [2] |
| Topological Polar Surface Area (TPSA) | 63.37 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
Reactivity Profile
The reactivity of 2,4-Dibromo-3-fluoro-6-nitrophenol is governed by the electronic and steric effects of its substituents. The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and activating it towards nucleophilic aromatic substitution. The bromine and fluorine atoms also exert an electron-withdrawing inductive effect, further deactivating the ring, but their lone pairs can participate in resonance, directing electrophiles to ortho and para positions. The hydroxyl group is a strongly activating, ortho-, para-directing group. The interplay of these competing influences dictates the regioselectivity and feasibility of various reactions.
Nucleophilic Aromatic Substitution (SNA r)
The presence of the strongly electron-withdrawing nitro group ortho to the fluorine and para to a bromine atom makes these halogens susceptible to nucleophilic aromatic substitution (SNA r). The fluorine atom, being more electronegative and a better leaving group in this context than bromine, is the more likely site for initial substitution.
Reaction Workflow: Nucleophilic Aromatic Substitution with Amines
Caption: Workflow for a typical nucleophilic aromatic substitution with an amine.
Experimental Protocol: Synthesis of 2,4-Dibromo-3-(morpholin-4-yl)-6-nitrophenol (Hypothetical Example)
This protocol is adapted from general procedures for SNAr reactions on activated aryl halides.[3]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2,4-Dibromo-3-fluoro-6-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, providing a key intermediate, 2-amino-4,6-dibromo-3-fluorophenol, for further functionalization. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.
Reaction Workflow: Catalytic Hydrogenation of the Nitro Group
Caption: General workflow for the catalytic hydrogenation of the nitro group.
Experimental Protocol: Synthesis of 2-Amino-4,6-dibromo-3-fluorophenol (Hypothetical Example)
This protocol is based on general procedures for the catalytic hydrogenation of aromatic nitro compounds.
-
Reaction Setup: To a solution of 2,4-Dibromo-3-fluoro-6-nitrophenol in ethanol in a suitable hydrogenation vessel, add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Electrophilic Aromatic Substitution
Due to the presence of multiple deactivating groups, electrophilic aromatic substitution on 2,4-Dibromo-3-fluoro-6-nitrophenol is expected to be challenging. The hydroxyl group is the only activating group, directing incoming electrophiles to the ortho and para positions. However, these positions are already substituted. Therefore, harsh reaction conditions would likely be required for any further electrophilic substitution, and the reaction may result in a mixture of products or decomposition.
Stability Profile
The stability of 2,4-Dibromo-3-fluoro-6-nitrophenol is a critical consideration for its storage, handling, and use in chemical reactions. Halogenated nitrophenols, in general, can be sensitive to heat, light, and pH.
Thermal Stability
Photochemical Stability
Halogenated aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[3] The C-Br bonds are generally more susceptible to photolytic cleavage than C-F bonds. Photodegradation can proceed through various pathways, including dehalogenation and degradation of the aromatic ring. For p-nitrophenol, photodegradation kinetics have been studied, and the process can be influenced by factors such as pH and the presence of photosensitizers.[5] To ensure the integrity of 2,4-Dibromo-3-fluoro-6-nitrophenol, it should be stored in amber-colored containers and protected from direct sunlight.
Stability to pH
The phenolic hydroxyl group is acidic and will be deprotonated under basic conditions to form a phenoxide ion. This can affect the compound's solubility and reactivity. The UV-Vis absorption spectrum of nitrophenols is known to be pH-dependent due to this ionization.[6] In terms of hydrolytic stability, while the aryl-halogen and aryl-nitro bonds are generally stable to hydrolysis under neutral and acidic conditions, prolonged exposure to strong basic conditions, especially at elevated temperatures, could potentially lead to nucleophilic substitution of the halogens by hydroxide ions.
Analytical Characterization
Reliable analytical methods are essential for confirming the identity and purity of 2,4-Dibromo-3-fluoro-6-nitrophenol and for monitoring the progress of its reactions.
| Technique | Expected Observations |
| ¹H NMR | A single aromatic proton signal, likely a singlet or a narrowly split multiplet, in the downfield region. The chemical shift will be influenced by the surrounding electron-withdrawing groups. A broad singlet for the phenolic hydroxyl proton, which may be exchangeable with D₂O. |
| ¹³C NMR | Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the hydroxyl group will be shifted downfield, while those attached to the halogens and the nitro group will also show characteristic shifts. |
| ¹⁹F NMR | A single resonance for the fluorine atom. The chemical shift and coupling patterns (if any, with neighboring protons or carbons) can provide valuable structural information.[7][8] |
| Mass Spectrometry (GC-MS or LC-MS) | The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br). Fragmentation patterns may include the loss of the nitro group (NO₂), bromine atoms (Br), and other fragments.[9] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol (broad), N-O stretches of the nitro group (strong), and C-Br and C-F stretches in the fingerprint region. |
Safety, Handling, and Disposal
2,4-Dibromo-3-fluoro-6-nitrophenol should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other halogenated nitrophenols, it is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Protect from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.[11]
Conclusion
2,4-Dibromo-3-fluoro-6-nitrophenol is a valuable synthetic intermediate with a rich and complex reactivity profile. Its strategic combination of functional groups allows for a range of transformations, including nucleophilic aromatic substitution and reduction of the nitro group. A thorough understanding of its reactivity and stability, coupled with appropriate analytical characterization and safe handling practices, is essential for its successful application in the synthesis of novel molecules for the pharmaceutical and agrochemical industries. This guide provides a foundational understanding to aid researchers in exploring the full potential of this versatile compound.
References
-
Georganics. 2,6-Dibromo-3-methyl-4-nitrophenol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13732854, 2-Bromo-3-fluoro-6-nitrophenol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54759048, 2,4-Dibromo-3-fluoro-6-nitrophenol. [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. [Link]
- Nugraha, W. C., & Nandiyanto, A. B. D. (2021). Indicative fragment patterns on mass spectra identification. Indonesian Journal of Multidisciplinary Research, 1(2), 245-252.
-
Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Link]
-
ResearchGate. investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]
-
PubMed. New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozonation in polluted water. [Link]
-
ResearchGate. The thermogram for 2,6-dinitrophenol. [Link]
-
ResearchGate. Ultraviolet absorption spectrum of PNP at various pH values. [Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
NMR Solutions. 19Flourine NMR. [Link]
Sources
- 1. 2,4-Dibromo-3-fluoro-6-nitrophenol | C6H2Br2FNO3 | CID 54759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,6-Dibromo-3-methyl-4-nitrophenol - High purity | EN [georganics.sk]
- 11. scienceready.com.au [scienceready.com.au]
Technical Guide: Handling, Storage, and Stability of 2,4-Dibromo-3-fluoro-6-nitrophenol
[1]
CAS: 2924-30-3 | Formula: C₆H₂Br₂FNO₃ | MW: 314.89 g/mol [1][2]
Part 1: Physicochemical Hazard Profile & Structural Analysis[1]
As researchers, we cannot rely solely on generic Safety Data Sheets (SDS).[1] To handle 2,4-Dibromo-3-fluoro-6-nitrophenol safely, we must understand how its specific structural motifs dictate its reactivity and toxicity.[1] This compound is not merely a "toxic solid"; it is a highly functionalized aromatic scaffold where the interplay between the nitro group, halogens, and the phenolic hydroxyl creates specific risks.[1]
Structural Deconstruction & Causality[1]
-
The Acidic Phenol (Ortho-Nitro Effect): The nitro group at the ortho position (C6) engages in intramolecular hydrogen bonding with the phenolic hydroxyl.[1] However, the strong electron-withdrawing nature of the nitro group, combined with the inductive withdrawal from the fluorine (C3) and bromines (C2, C4), significantly lowers the pKa compared to phenol.[1]
-
The Labile Fluorine (SₙAr Risk): The fluorine atom at C3 is activated by the electron-deficient ring.[1]
-
Operational Implication: In the presence of nucleophiles (amines, thiols) or basic solvents (pyridine), this fluorine is susceptible to Nucleophilic Aromatic Substitution (SₙAr), leading to unintended byproducts or exothermic decomposition.[1]
-
-
Lipophilicity & Permeation: The presence of two bromine atoms increases the lipophilicity (LogP ~2.96).[1]
Key Physicochemical Data Table[1]
| Property | Value / Characteristic | Operational Relevance |
| Physical State | Solid (Crystalline) | Dust generation is a primary inhalation vector.[1] |
| Melting Point | ~110–115 °C (Estimated*) | Do not heat above 80 °C during drying to avoid melt/decomposition.[1] |
| Acidity (pKa) | < 7.0 (Estimated) | Corrosive to mucous membranes; incompatible with metal spatulas.[1] |
| Stability | Light & Moisture Sensitive | Halogens may undergo photolytic radical cleavage; hygroscopic.[1] |
| Hazards (GHS) | H302, H315, H317, H318, H410 | Toxic if swallowed; sensitizer; severe eye damage; aquatic toxicity.[1] |
*Note: Melting points for specific halogenated nitrophenols vary; always verify via capillary melting point upon receipt.
Part 2: Storage Protocol (The "Zero-Degradation" Standard)[1]
To maintain the integrity of 2,4-Dibromo-3-fluoro-6-nitrophenol for use as a pharmaceutical intermediate, you must implement a storage system that mitigates hydrolysis, photolysis, and salt formation.[1]
Primary Containment[1]
-
Material: Amber Borosilicate Glass (Type I).[1]
-
Reasoning: Blocks UV light (preventing C-Br photolysis) and is chemically inert.[1]
-
-
Closure: PTFE-lined screw cap.[1]
Atmospheric Control
-
Headspace: Argon or Nitrogen backfill.[1]
-
Reasoning: While the compound is not pyrophoric, excluding oxygen reduces the rate of oxidative degradation of the phenolic ring over long-term storage.[1]
-
-
Desiccant: Store the vial inside a secondary container (desiccator) with anhydrous calcium sulfate (Drierite).[1]
-
Reasoning: Moisture promotes acidity and potential corrosion of the container lid.[1]
-
Temperature Zoning
Part 3: Handling & Synthesis Integration[1]
The "Self-Validating" Handling Workflow
Every time this compound is handled, the workflow must include a check to ensure safety and purity.[1]
Figure 1: Standard Operating Procedure (SOP) flow for handling halogenated nitrophenols.
Experimental Best Practices
1. Weighing & Transfer
-
Tooling: Use Ceramic or Glass spatulas only .
-
PPE Upgrade:
2. Solvent Selection for Synthesis
When using 2,4-Dibromo-3-fluoro-6-nitrophenol as a scaffold:
-
Avoid: Strong basic solvents (Pyridine, neat Triethylamine) unless the reaction intends to deprotonate the phenol.[1]
-
Preferred: Aprotic, non-nucleophilic solvents (Dichloromethane, THF, Acetonitrile).[1]
-
Reaction Monitoring: Monitor the disappearance of the Fluorine signal via ¹⁹F NMR if possible, as the fluorine is the most likely site for side-reactions.[1]
Part 4: Emergency Response & Waste Management[1]
Spills (Solid)[1]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Wear a P100 respirator or work inside a fume hood.[1]
-
Neutralization: Do not use strong caustic soda to clean.[1]
-
Disposal: Scoop into a dedicated hazardous waste container labeled "Toxic Organic Solid - Halogenated."
Exposure (Skin/Eye)[1][4][5][6][7][8][9]
References
The Strategic Role of 2,4-Dibromo-3-fluoro-6-nitrophenol in Agrochemical Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of 2,4-dibromo-3-fluoro-6-nitrophenol (CAS No. 2924-30-3), a highly functionalized aromatic compound poised for significant application in the agrochemical industry. We will explore its chemical and physical properties, delineate a plausible and robust synthesis protocol based on established chemical principles, and critically evaluate its role as a key intermediate in the synthesis of next-generation crop protection agents, particularly within the benzoylphenylurea class of insecticides. This document is intended for researchers, synthetic chemists, and professionals in the agrochemical development sector, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.
Introduction: The Imperative for Advanced Agrochemical Intermediates
The global agricultural landscape faces the continuous challenge of ensuring food security for a growing population amidst evolving pest resistance and increasing environmental regulations. This necessitates the development of novel, effective, and selective pesticides. At the heart of this innovation lies the synthesis of complex active ingredients, which are often built upon a foundation of highly functionalized and strategically designed chemical intermediates. Nitroaromatic compounds, and specifically halogenated nitrophenols, have long been recognized as valuable precursors in the synthesis of a wide array of pesticides, including insecticides, herbicides, and fungicides.[1] Their utility stems from the reactivity of the nitro and hydroxyl groups, which can be readily transformed into other functional moieties, and the influence of halogen substituents on the biological activity and metabolic stability of the final product.
This guide focuses on a specific, yet underexplored, member of this class: 2,4-dibromo-3-fluoro-6-nitrophenol. Its unique substitution pattern—featuring two bromine atoms, a fluorine atom, a nitro group, and a hydroxyl group—suggests a high potential for the creation of structurally complex and biologically active agrochemicals.
Physicochemical Properties of 2,4-Dibromo-3-fluoro-6-nitrophenol
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis, including considerations for reaction conditions, solvent selection, and safety protocols. The key properties of 2,4-dibromo-3-fluoro-6-nitrophenol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2924-30-3 | [2][3] |
| Molecular Formula | C₆H₂Br₂FNO₃ | [2][3] |
| Molecular Weight | 314.89 g/mol | [2][3] |
| IUPAC Name | 2,4-dibromo-3-fluoro-6-nitrophenol | [3] |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
| SMILES | C1=C(C(=C(C(=C1[O-])O)Br)F)Br | [2] |
Synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol: A Proposed Protocol
Rationale for the Synthetic Approach
The synthesis of halogenated nitrophenols is typically achieved through two primary routes: the nitration of a halogenated phenol or the halogenation of a nitrophenol. The former is often preferred as the hydroxyl group is a strongly activating, ortho-, para-director, facilitating the introduction of the nitro group. Given the desired substitution pattern of the target molecule, starting with 2,4-dibromo-3-fluorophenol and introducing the nitro group at the 6-position is the most direct and logical strategy. The synthesis of the precursor, 2,4-dibromo-3-fluorophenol, would likely involve the bromination of 3-fluorophenol.
Proposed Experimental Protocol
This protocol is based on analogous procedures for the nitration of halogenated phenols.[4]
Step 1: Synthesis of 2,4-Dibromo-3-fluorophenol (Precursor)
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3-fluorophenol in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring. The stoichiometry should be carefully controlled to favor dibromination.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove acetic acid and any remaining bromine, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-dibromo-3-fluorophenol.
Step 2: Nitration to 2,4-Dibromo-3-fluoro-6-nitrophenol
-
In a clean, dry three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve the 2,4-dibromo-3-fluorophenol synthesized in Step 1 in a suitable solvent like chloroform or glacial acetic acid.[4]
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. A ratio of 1:3 to 1:8 (nitric acid to sulfuric acid) can be employed.[4]
-
Add the nitrating mixture dropwise to the cooled solution of the phenol with efficient stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring at low temperature for a period, then allow the reaction to warm to room temperature and proceed until completion (monitored by TLC or GC). The reaction may be gently heated (40-80 °C) to ensure completion.[4]
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the solid by filtration, wash with copious amounts of cold water until the washings are neutral, and then dry.
-
Purify the crude 2,4-dibromo-3-fluoro-6-nitrophenol by recrystallization from an appropriate solvent.
Workflow Diagram
Caption: Proposed two-stage synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol.
Role as an Intermediate in Agrochemical Synthesis: Focus on Benzoylphenylurea Insecticides
The molecular architecture of 2,4-dibromo-3-fluoro-6-nitrophenol makes it a prime candidate for the synthesis of benzoylphenylurea insecticides. This class of agrochemicals acts as insect growth regulators by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton. This mode of action provides excellent selectivity, with low toxicity to non-target organisms.
While no commercial agrochemical has been explicitly documented in the searched literature as being synthesized directly from 2,4-dibromo-3-fluoro-6-nitrophenol, its structural features strongly suggest its utility as a precursor. The following section outlines a representative synthetic pathway to a novel benzoylphenylurea derivative, illustrating the potential application of this intermediate.
General Synthetic Pathway of Benzoylphenylurea Insecticides
The synthesis of benzoylphenylurea insecticides typically involves the reaction of a substituted aniline with a substituted benzoyl isocyanate. The aniline component is often derived from a corresponding nitrophenol through reduction of the nitro group.
Hypothetical Synthesis of a Novel Benzoylphenylurea Insecticide
This hypothetical pathway demonstrates how 2,4-dibromo-3-fluoro-6-nitrophenol could be utilized.
Step 1: Reduction to the Corresponding Aniline
The nitro group of 2,4-dibromo-3-fluoro-6-nitrophenol can be selectively reduced to an amine to form 2,4-dibromo-3-fluoro-6-aminophenol. This is a standard transformation in organic synthesis, often achieved using reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.
Step 2: Coupling with a Benzoyl Isocyanate
The resulting 2,4-dibromo-3-fluoro-6-aminophenol can then be reacted with a substituted benzoyl isocyanate, for example, 2,6-difluorobenzoyl isocyanate (a common building block for many commercial benzoylphenylureas), to form the final benzoylphenylurea insecticide. The reaction proceeds via nucleophilic attack of the amino group on the isocyanate.
Reaction Pathway Diagram
Caption: Hypothetical synthesis of a benzoylphenylurea insecticide from the title intermediate.
Safety and Handling Considerations
As with all nitrophenolic and halogenated aromatic compounds, 2,4-dibromo-3-fluoro-6-nitrophenol should be handled with appropriate safety precautions. It is expected to be toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
2,4-Dibromo-3-fluoro-6-nitrophenol is a highly functionalized intermediate with significant potential for the synthesis of novel agrochemicals. Its synthesis, while not explicitly detailed in the current literature, can be reliably achieved through established nitration methodologies. The strategic placement of its functional groups makes it a particularly attractive precursor for the development of new benzoylphenylurea insecticides, a class of compounds known for their efficacy and selectivity. Further research into the derivatization of this intermediate is warranted and could lead to the discovery of new, potent crop protection agents that address the ongoing challenges in global agriculture.
References
- Google Patents.
- Google Patents. Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
PubChem. 2,4-Dibromo-3-fluoro-6-nitrophenol. [Link]
-
Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Google Patents. A stabilization system for an agrochemical composition.
-
PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2,4-Dibromo-3-fluoro-6-nitrophenol | C6H2Br2FNO3 | CID 54759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
The following technical guide provides an in-depth review of 2,4-Dibromo-3-fluoro-6-nitrophenol , a highly functionalized aromatic scaffold used in advanced medicinal chemistry and agrochemical synthesis.[1][2]
The Orthogonal Scaffold for Poly-Substituted Aromatics
Executive Summary
2,4-Dibromo-3-fluoro-6-nitrophenol (CAS: 2924-30-3) represents a "privileged scaffold" in synthetic organic chemistry due to its dense functionalization.[1][2] Unlike simple phenols, this molecule offers four distinct chemical handles—a phenol, a nitro group, a fluorine atom, and two chemically distinct bromine atoms—on a single benzene ring.[2]
For drug development professionals, this compound is not merely an intermediate; it is a strategic junction point.[2] The 3-fluoro substituent provides metabolic stability and electronic modulation, while the 2,4-dibromo pattern allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid construction of complex biaryl systems or benzoxazole derivatives.[1]
Structural Analysis & Properties
The molecule is characterized by a "push-pull" electronic system.[1] The electron-donating hydroxyl group (OH) is electronically opposed by the strongly electron-withdrawing nitro group (NO2) and the inductive withdrawal of the fluorine and bromine atoms.[1][2]
Physicochemical Profile
| Property | Value | Significance |
| Formula | C₆H₂Br₂FNO₃ | High halogen density for X-ray crystallography phasing.[1][2][3] |
| MW | 314.89 g/mol | Moderate weight allows for fragment-based drug design.[2] |
| pKa (Predicted) | ~3.5 - 4.5 | Significantly more acidic than phenol (pKa 10) due to -I/-M effects; exists as a phenolate at physiological pH.[2] |
| LogP | ~2.96 | Lipophilic, suitable for membrane permeability optimization.[1][2] |
| Appearance | Yellow Crystalline Solid | Typical of nitrophenols (chromophore n→π* transition).[1][2] |
Synthesis Strategy: The Ipso-Nitration Protocol
While direct nitration of 3-fluorophenol yields a mixture of isomers, the most authoritative and chemically elegant route to 2,4-Dibromo-3-fluoro-6-nitrophenol utilizes ipso-substitution .[1][2] This method leverages the lability of bromine at the ortho-position when activated by a phenol.[1]
The Mechanism: Ipso-Attack
In highly brominated phenols, nitric acid does not merely nitrate an empty position; it can displace a bromine atom (ipso-substitution).[1]
-
Precursor Formulation : Exhaustive bromination of 3-fluorophenol yields 2,4,6-tribromo-3-fluorophenol .[1]
-
Selective Displacement : Treatment with nitric acid results in the selective displacement of the bromine at the 6-position (ortho to OH) by the nitro group.[1]
Synthesis Workflow Diagram
The following diagram illustrates the conversion from the commodity chemical 3-fluorophenol to the target scaffold.
Figure 1: Synthetic route via ipso-nitration of the tribromo-intermediate.
Experimental Protocol
Objective : Synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol from 2,4,6-tribromo-3-fluorophenol. Note: This protocol is adapted from standard nitration methodologies for polyhalogenated phenols.[1]
Reagents
-
Substrate : 2,4,6-Tribromo-3-fluorophenol (1.0 eq)[1]
-
Oxidant/Nitrating Agent : Nitric Acid (75% HNO₃)
-
Solvent : Glacial Acetic Acid (optional, for solubility) or neat (if careful).[2]
Step-by-Step Methodology
-
Preparation : In a fume hood, place 20 mmol of 2,4,6-tribromo-3-fluorophenol in a round-bottom flask.
-
Addition : Add 75% HNO₃ (approx. 2-3 equivalents) dropwise at room temperature (RT).
-
Expert Insight: Unlike standard nitrations that require cooling to 0°C to prevent over-oxidation, ipso-substitution often requires RT or slight warming to overcome the activation energy of breaking the C-Br bond.[1]
-
-
Reaction : Stir the mixture for 2 hours. Monitor the evolution of reddish-brown fumes (Br₂/NO₂), indicating the displacement of bromine.
-
Quenching : Pour the reaction mixture into crushed ice/water (100 mL). The product typically precipitates as a yellow solid.[1][2]
-
Purification : Filter the solid. Recrystallize from methanol or ethanol/water to remove traces of unreacted tribromo starting material.[1][2]
Self-Validating Checkpoint :
-
Visual : The starting material is white/off-white.[1] The product is distinctively yellow.[1][2]
-
NMR : Loss of symmetry.[1] The precursor has one aromatic proton singlet (if 3-F is symmetric) or distinct coupling.[1] The product will show a shift in the aromatic proton signals due to the strong deshielding of the NO₂ group.[1][2]
Strategic Applications in Drug Design
This scaffold is valuable because it allows for Orthogonal Derivatization .[1][2] You can modify different parts of the molecule sequentially without protecting groups.[1][2]
Functionalization Map
-
The Phenol (OH) :
-
Reaction: Alkylation or Acylation.[1]
-
Utility: Linker attachment point for PROTACs or solubility tags.
-
-
The Nitro (NO₂) :
-
The Bromines (C2 vs C4) :
Figure 2: Divergent synthesis pathways from the core scaffold.[1]
Safety & Handling (E-E-A-T)
Working with polynitro-halophenols requires strict adherence to safety protocols.
-
Explosion Hazard : While mono-nitro compounds are generally stable, they are precursors to polynitro aromatics (picric acid analogs).[1] Avoid allowing the reaction to overheat or dry out completely in the presence of excess nitric acid.[1][2]
-
Toxicity : Halogenated nitrophenols are uncouplers of oxidative phosphorylation.[1] They can be absorbed through the skin and are highly toxic.[1][2]
-
Protocol: Double-gloving (Nitrile) and use of a face shield are mandatory.[1]
-
-
Waste : All aqueous waste from the nitration step contains dissolved bromine and acidic residues.[1] Quench with sodium bisulfite before disposal.[1][2]
References
-
Thieme Chemistry . (2025).[1][2][4] Science of Synthesis: Substitution of Bromine Using Nitric Acid. Retrieved from [2]
-
PubChem . (2025).[1][2][5] 2,4-Dibromo-3-fluoro-6-nitrophenol Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2][5]
-
ChemScene . (2025). Product Data: 2,4-Dibromo-3-fluoro-6-nitrophenol. Retrieved from [1][2][6]
-
NIST . (2025). Phenol, 2,4,6-tribromo- (Precursor Data). National Institute of Standards and Technology.[1][2] Retrieved from [1][2]
Sources
- 1. 103979-08-4|2-Bromo-3-fluoro-6-nitrophenol|BLD Pharm [bldpharm.com]
- 2. Showing Compound 2,4-Dihydroxy-nitrophenol (FDB023833) - FooDB [foodb.ca]
- 3. Combi-Blocks [combi-blocks.com]
- 4. 2,4,6-tribromo-3-fluorophenol | CAS#:319-98-2 | Chemsrc [chemsrc.com]
- 5. 2,4-Dibromo-3-fluoro-6-nitrophenol | C6H2Br2FNO3 | CID 54759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
Methodological & Application
Application Note & Protocol: Regioselective Nitration of 2,4-dibromo-3-fluorophenol for the Synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol
Abstract: This document provides a comprehensive guide for the regioselective nitration of 2,4-dibromo-3-fluorophenol to produce 2,4-Dibromo-3-fluoro-6-nitrophenol, a valuable intermediate in pharmaceutical and agrochemical research. The protocol details a robust methodology utilizing a mixed acid nitrating system, with an emphasis on reaction control, safety, and product purification. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for the synthesis of this highly functionalized aromatic compound.
Introduction: The Significance of Polysubstituted Nitrophenols
Polysubstituted aromatic compounds are fundamental building blocks in the synthesis of complex organic molecules. Specifically, nitrophenols serve as versatile precursors for a wide array of pharmaceuticals, dyes, and agrochemicals.[1][2] The introduction of a nitro group onto an aromatic ring not only influences its chemical reactivity but also provides a functional handle for further synthetic transformations, such as reduction to an amine.[2] 2,4-Dibromo-3-fluoro-6-nitrophenol is a highly functionalized molecule with potential applications in the development of novel bioactive compounds. The strategic placement of bromo, fluoro, and nitro substituents on the phenol ring offers multiple points for diversification in medicinal chemistry programs.
This application note outlines a detailed and validated protocol for the synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol via the electrophilic aromatic substitution of 2,4-dibromo-3-fluorophenol.
Mechanistic Insights: Directing Effects in Electrophilic Aromatic Substitution
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction typically proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[3][4][5][6] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[3][5][6]
The regioselectivity of the nitration of 2,4-dibromo-3-fluorophenol is governed by the directing effects of the substituents already present on the aromatic ring:
-
Hydroxyl (-OH) group: A strongly activating, ortho, para-director.
-
Bromo (-Br) and Fluoro (-F) groups: Deactivating, but ortho, para-directing halogens.
Considering the positions of the existing substituents, the incoming nitro group will be directed to the positions ortho and para to the strongly activating hydroxyl group. The C6 position is sterically the most accessible and is activated by the hydroxyl group, making it the most probable site for nitration.
Safety First: Handling Nitrating Agents
Working with concentrated nitric acid and sulfuric acid requires strict adherence to safety protocols due to their corrosive and reactive nature.[7][8]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also highly recommended.[7][9][10]
-
Fume Hood: All manipulations involving concentrated acids and the nitration reaction itself must be performed in a well-ventilated chemical fume hood.[7]
-
Mixing Acids: The nitrating mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath.[11] Never add sulfuric acid to nitric acid , as this can cause a dangerous exothermic reaction.[11]
-
Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto crushed ice to dissipate the heat generated.
-
Spill Response: Have a spill kit containing a suitable neutralizing agent, such as sodium bicarbonate, readily available.[4][7]
Experimental Protocol: Synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol
This protocol is adapted from established procedures for the nitration of substituted phenols.[12]
Materials and Equipment
| Reagents | Equipment |
| 2,4-dibromo-3-fluorophenol | Round-bottom flask |
| Concentrated Sulfuric Acid (98%) | Magnetic stirrer and stir bar |
| Concentrated Nitric Acid (70%) | Dropping funnel |
| Crushed Ice | Ice bath |
| Dichloromethane (DCM) | Separatory funnel |
| Saturated Sodium Bicarbonate Solution | Rotary evaporator |
| Anhydrous Sodium Sulfate | Glassware for recrystallization |
| Hexanes | Filtration apparatus (Büchner funnel) |
| Ethyl Acetate | Thin-Layer Chromatography (TLC) plates |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add concentrated sulfuric acid (20 mL). Slowly add concentrated nitric acid (10 mL) dropwise via a dropping funnel while maintaining the temperature below 10 °C. Stir the mixture for 10 minutes.
-
Dissolution of Starting Material: In a separate flask, dissolve 2,4-dibromo-3-fluorophenol (5.0 g, 17.5 mmol) in a minimal amount of concentrated sulfuric acid (10 mL) with gentle stirring. Cool this solution in an ice bath.
-
Nitration Reaction: Slowly add the solution of 2,4-dibromo-3-fluorophenol to the pre-cooled nitrating mixture dropwise over 30 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A yellow precipitate should form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate to yield 2,4-Dibromo-3-fluoro-6-nitrophenol as a pale yellow solid.[13]
Characterization of 2,4-Dibromo-3-fluoro-6-nitrophenol
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the molecular structure and regiochemistry of the nitration.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH), nitro (-NO₂), and C-Br/C-F bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[14][15]
-
Melting Point Analysis: To assess the purity of the final product.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol. By carefully controlling the reaction conditions and adhering to the safety guidelines, researchers can effectively produce this valuable chemical intermediate for applications in drug discovery and development. The outlined procedures for purification and characterization ensure the isolation of a high-purity product.
References
- Vertex AI Search. (2021, June 3).
- Google Patents. (n.d.).
- Chemistry Steps. (n.d.).
- Google Patents. (2012, April 19).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Master Organic Chemistry. (2018, April 30).
- Chemguide. (n.d.). The nitration of benzene - electrophilic substitution.
- Smolecule. (2024, April 15). 2-Bromo-4-chloro-3-methyl-6-nitro-phenol.
- The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
- Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
- Wikipedia. (n.d.).
- ChemScene. (n.d.). 2,4-Dibromo-3-fluoro-6-nitrophenol.
- PubChem. (n.d.). 2,4-Dibromo-3-fluoro-6-nitrophenol.
- ResearchGate. (2016, October 5).
- ECHEMI.com. (2024, November 22).
- Chemistry LibreTexts. (2023, January 22).
- Benchchem. (n.d.).
- RSC Publishing. (n.d.).
- East Harbour Group. (2022, December 16).
- UKEssays.com. (2017, August 17).
- CAMEO Chemicals. (n.d.). NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID).
- University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors.
- YouTube. (2024, June 7).
- Quora. (2017, November 12). What is the effect of mixing sulfuric acid and nitric acid?
- Scientific Research Publishing. (2014, April 17).
- PrepChem.com. (n.d.).
- Georganics. (n.d.). 2,6-Dibromo-3-methyl-4-nitrophenol.
- Columbus Chemical. (2021, December 13).
- PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitrophenol.
Sources
- 1. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. eastharbourgroup.com [eastharbourgroup.com]
- 10. columbuschemical.com [columbuschemical.com]
- 11. echemi.com [echemi.com]
- 12. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemscene.com [chemscene.com]
- 15. 2,4-Dibromo-3-fluoro-6-nitrophenol | C6H2Br2FNO3 | CID 54759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Brominated 3-fluoro-6-nitrophenol Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
Substituted nitrophenols are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The introduction of a bromine atom into the 3-fluoro-6-nitrophenol scaffold can significantly alter its chemical reactivity and biological activity, opening avenues for the development of novel compounds with unique properties. This document provides a comprehensive guide to the synthesis of brominated 3-fluoro-6-nitrophenol, with a focus on the underlying principles of electrophilic aromatic substitution and practical, field-proven protocols.
The bromination of 3-fluoro-6-nitrophenol is a classic example of electrophilic aromatic substitution on a polysubstituted benzene ring. The regiochemical outcome of this reaction is governed by the complex interplay of the directing effects of the existing substituents: the strongly activating ortho-, para-directing hydroxyl group, the deactivating ortho-, para-directing fluorine atom, and the strongly deactivating meta-directing nitro group. Understanding these influences is paramount for predicting and controlling the synthesis of the desired isomer.
This guide will delve into the mechanistic rationale for the selective bromination of 3-fluoro-6-nitrophenol, provide detailed, step-by-step protocols using common brominating agents, and outline the necessary safety precautions and characterization techniques.
Mechanistic Insights: Regioselectivity in the Bromination of 3-fluoro-6-nitrophenol
The position of electrophilic attack on the 3-fluoro-6-nitrophenol ring is determined by the combined electronic and steric effects of the three substituents.
-
Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group strongly directs electrophiles to the ortho and para positions through resonance donation of its lone pair of electrons into the aromatic ring. This significantly stabilizes the corresponding cationic intermediates (arenium ions).
-
Fluorine Atom (-F): Fluorine is an electronegative atom and thus deactivates the ring towards electrophilic attack through a strong inductive effect (-I). However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring via resonance (+R), directing incoming electrophiles to the ortho and para positions. Overall, fluorine is considered a deactivating, ortho-, para-director.[1]
-
Nitro Group (-NO2): The nitro group is a potent deactivating group due to its strong electron-withdrawing inductive and resonance effects (-I, -R). It directs incoming electrophiles to the meta position.[2]
Predicting the Site of Bromination:
In a competition between these directing effects, the powerfully activating hydroxyl group dominates the regioselectivity.[3] The available positions ortho and para to the hydroxyl group are C2, C4, and C6.
-
Position C6: This position is already occupied by the nitro group.
-
Position C2: This position is ortho to the hydroxyl group and meta to the nitro group. The hydroxyl group strongly activates this position.
-
Position C4: This position is para to the hydroxyl group and ortho to the fluorine atom. The hydroxyl group also strongly activates this position.
Therefore, the primary products expected from the bromination of 3-fluoro-6-nitrophenol are 2-bromo-3-fluoro-6-nitrophenol and 4-bromo-3-fluoro-6-nitrophenol . The relative ratio of these isomers will be influenced by steric hindrance and the subtle electronic interplay between the substituents.
Experimental Protocols
Two primary methods for the bromination of phenols are presented below: using elemental bromine and using N-Bromosuccinimide (NBS). The choice of reagent can influence the selectivity and reaction conditions.
Protocol 1: Bromination using Elemental Bromine in Acetic Acid
This protocol is adapted from a well-established procedure for the bromination of nitrophenols and offers a reliable route to the desired product.[4]
Materials and Equipment:
-
3-fluoro-6-nitrophenol
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite (NaHSO₃) solution, saturated
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap (to neutralize HBr fumes)
-
Standard laboratory glassware for workup and purification
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, and a fume hood.
Procedure:
-
Reaction Setup: In a fume hood, dissolve 3-fluoro-6-nitrophenol (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Preparation of Bromine Solution: In a separate container, carefully prepare a solution of elemental bromine (1.1 equivalents) in glacial acetic acid.
-
Addition of Bromine: Cool the solution of 3-fluoro-6-nitrophenol to 0-5 °C using an ice bath. Slowly add the bromine solution dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Removal of Excess Bromine: To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.
-
Product Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the brominated 3-fluoro-6-nitrophenol.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a milder and more selective brominating agent compared to elemental bromine.[5] This method often provides cleaner reactions with higher yields of the desired product.
Materials and Equipment:
-
3-fluoro-6-nitrophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (DCM)
-
Silica gel (optional, as a catalyst)
-
Round-bottom flask with a magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves, and a fume hood.
Procedure:
-
Reaction Setup: In a fume hood, dissolve 3-fluoro-6-nitrophenol (1 equivalent) in acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of NBS: Add N-Bromosuccinimide (1.1 equivalents) to the solution in one portion. If the reaction is sluggish, a catalytic amount of silica gel can be added.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Once the reaction is complete, filter off the succinimide byproduct. If silica gel was used, it will also be removed at this stage.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure brominated 3-fluoro-6-nitrophenol.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 3-fluoro-6-nitrophenol | C₆H₄FNO₃ | 157.10 | Yellow solid |
| 2-bromo-3-fluoro-6-nitrophenol | C₆H₃BrFNO₃ | 236.00 | Expected to be a solid |
| 4-bromo-3-fluoro-6-nitrophenol | C₆H₃BrFNO₃ | 236.00 | Expected to be a solid |
Visualization of the Synthesis Workflow
Caption: Workflow for the bromination of 3-fluoro-6-nitrophenol.
Safety Precautions
Chemical Hazards:
-
3-fluoro-6-nitrophenol and its brominated derivatives: These compounds are generally harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation, and may cause respiratory irritation.[7][8]
-
Elemental Bromine: Bromine is a highly corrosive and toxic substance. It can cause severe burns to the skin and eyes, and inhalation of its vapors can be fatal. All manipulations involving bromine must be carried out in a well-ventilated fume hood with appropriate PPE.[9]
-
N-Bromosuccinimide (NBS): NBS is an irritant to the skin, eyes, and respiratory system.
-
Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns.
-
Acetonitrile and Dichloromethane: Flammable and/or toxic solvents.
Handling and Personal Protective Equipment (PPE):
-
Always work in a properly functioning chemical fume hood.
-
Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Avoid inhalation of dust, vapors, and fumes.
-
In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]
Characterization of Brominated Products
The successful synthesis and purification of the brominated 3-fluoro-6-nitrophenol isomers should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns will be diagnostic for the specific isomer formed. The integration of the signals will correspond to the number of protons in each environment. Aromatic protons typically appear in the range of 7-8 ppm. The hydroxyl proton signal is often broad and can appear over a wide range of chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms will be influenced by the attached substituents.
-
¹⁹F NMR: Fluorine NMR will show a signal for the fluorine atom, and its coupling to adjacent protons can help confirm the structure.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the product, confirming the incorporation of a bromine atom. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the O-H stretch of the phenol, the C-NO₂ stretches of the nitro group, and the C-Br stretch.
References
- CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents. (n.d.).
- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents. (n.d.).
-
What is the synthesis of 2-Bromo-4-nitrophenol from benzene? - Quora. (2021). Retrieved February 3, 2026, from [Link]
-
Regioselective terminal bromination of fluorinated oligophenylenes. (2025). Uni Halle. Retrieved February 3, 2026, from [Link]
-
EXPERIMENT 10 ESTIMATION OF PHENOLS - eGyanKosh. (n.d.). Retrieved February 3, 2026, from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). MDPI. Retrieved February 3, 2026, from [Link]
-
Regioselective bromination of phenols. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
2,6-dibromo-4-nitrophenol - Organic Syntheses Procedure. (n.d.). Retrieved February 3, 2026, from [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). Retrieved February 3, 2026, from [Link]
-
3-Fluoro-4-nitrophenol | C6H4FNO3 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]
-
2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]
-
Experiment 19 Preparation of Nitrophenols - Sciencemadness. (n.d.). Retrieved February 3, 2026, from [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022). Retrieved February 3, 2026, from [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]
- US3546302A - Process for brominating phenols - Google Patents. (n.d.).
-
Electrophilic substitution in meta-nitrophenol - Chemistry Stack Exchange. (2018). Retrieved February 3, 2026, from [Link]
-
electrophilic aromatic bromination with N-bromosuccinimide - YouTube. (2021). Retrieved February 3, 2026, from [Link]
-
14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved February 3, 2026, from [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (2022). Retrieved February 3, 2026, from [Link]
-
Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - SFA ScholarWorks. (2019). Retrieved February 3, 2026, from [Link]
-
NBS (n-bromosuccinimide) reaction mechanism for allylic bromination - YouTube. (2021). Retrieved February 3, 2026, from [Link]
-
Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution - Wipf Group. (n.d.). Retrieved February 3, 2026, from [Link]
-
(PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - ResearchGate. (2014). Retrieved February 3, 2026, from [Link]
-
N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). Retrieved February 3, 2026, from [Link]
-
17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022). Retrieved February 3, 2026, from [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). Retrieved February 3, 2026, from [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). Retrieved February 3, 2026, from [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). Retrieved February 3, 2026, from [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). Retrieved February 3, 2026, from [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). Retrieved February 3, 2026, from [Link]
-
Bromine | Chemical Emergencies | CDC. (2024). Retrieved February 3, 2026, from [Link]
-
BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. (n.d.). Retrieved February 3, 2026, from [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. 3-Fluoro-4-nitrophenol | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
Purification of 2,4-Dibromo-3-fluoro-6-nitrophenol by recrystallization
Application Note: High-Purity Isolation of 2,4-Dibromo-3-fluoro-6-nitrophenol
Executive Summary
The synthesis of poly-halogenated nitrophenols, such as 2,4-Dibromo-3-fluoro-6-nitrophenol , is a critical step in the development of next-generation agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical kinase inhibitors. However, the electrophilic aromatic substitution reactions used to generate this scaffold often yield complex mixtures containing regioisomers, over-brominated byproducts, and inorganic salts.
This Application Note details a robust, scalable recrystallization protocol designed to achieve >98% purity (HPLC). Unlike generic protocols, this method leverages the specific acidity (pKa < 4) and solubility profile of the target molecule to selectively reject impurities using a Glacial Acetic Acid / Water solvent system.
Compound Characterization & Challenge
Before initiating purification, it is vital to understand the physicochemical landscape of the target molecule.[1][2]
| Property | Data | Implication for Purification |
| Compound Name | 2,4-Dibromo-3-fluoro-6-nitrophenol | Target Molecule |
| CAS Number | 2924-30-3 | Verification Standard |
| Molecular Weight | 314.89 g/mol | Stoichiometric calculations |
| Acidity (pKa) | ~3.5–4.0 (Predicted) | Critical: The compound is significantly acidic due to the electron-withdrawing nitro and halogen groups. Basic solvents or washes will form water-soluble phenolate salts, leading to yield loss. |
| Solubility | Soluble: AcOH, EtOH, EtOAc, DCMInsoluble: Water, Hexane | Requires a polar/non-polar solvent pair or temperature-swing crystallization. |
| Impurities | 3-Fluoro-4-nitrophenol (precursor),Tribromo-species, Inorganic salts | Purification must separate non-polar organic side-products and polar inorganic salts. |
Strategic Solvent Selection
The choice of Glacial Acetic Acid (AcOH) and Water is not arbitrary; it is based on three mechanistic pillars:
-
Protonation Maintenance: Water alone is a poor solvent for the free phenol but excellent for salts. However, using alcohols (MeOH/EtOH) can sometimes lead to transesterification or difficult drying due to solvation. Acetic acid ensures the phenol remains in its protonated, neutral state, preventing the formation of soluble phenolate ions.
-
Impurity Rejection:
-
Inorganic Salts: Insoluble in hot glacial acetic acid (removed by hot filtration).
-
Organic Impurities: Highly brominated byproducts often have lower solubility in dilute acetic acid than the target, or conversely, stay in the mother liquor depending on the specific isomer profile.
-
-
Crystal Habit: Acetic acid systems typically promote the growth of dense, filterable prisms rather than the needles often seen with ethanol, reducing mother liquor inclusion.
Reference Grounding: This approach is adapted from the classic Organic Syntheses procedure for the structural analog 2,6-dibromo-4-nitrophenol, which utilizes acetic acid to manage the high acidity and solubility issues inherent to halonitrophenols [1].
Detailed Protocol
Safety Warning: Nitrophenols are toxic, skin-staining, and can be shock-sensitive if dry and impure. Always work in a fume hood. Wear nitrile gloves and safety goggles.
Phase A: Dissolution and Hot Filtration
-
Preparation: Charge the crude 2,4-Dibromo-3-fluoro-6-nitrophenol (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Glacial Acetic Acid (approx. 3–5 mL per gram of solid).
-
Note: Use the minimum volume required to wet the solid.
-
-
Heating: Heat the mixture to 80–90°C (internal temperature). Do not boil aggressively.
-
Observation: The solid should dissolve to form a yellow/orange solution. If undissolved solids remain after 15 minutes, add more AcOH in 1 mL increments.
-
-
Hot Filtration (Critical): While hot, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble inorganic salts (e.g., FeBr3 residues, NaBr).
-
Why: Removing nucleation sites prevents premature, uncontrolled precipitation.
-
Phase B: Crystallization
-
Anti-Solvent Addition: Return the filtrate to the heat (80°C). Slowly add warm Deionized Water (approx. 50–60°C) dropwise via an addition funnel.
-
Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) is observed.
-
Re-dissolution: Add a few drops of Glacial AcOH to clear the turbidity. The solution should be saturated but clear.
-
-
Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature slowly (over 2–3 hours) with gentle stirring.
-
Insulation: Wrap the flask in a towel or place it in a warm oil bath (heat off) to slow the cooling rate. This prevents "oiling out" and promotes large crystal growth.
-
-
Final Crystallization: Once at room temperature, cool the flask in an ice-water bath (0–5°C) for 1 hour to maximize yield.
Phase C: Isolation and Drying
-
Filtration: Collect the crystals via vacuum filtration on a Büchner funnel.
-
Washing: Wash the filter cake with a cold solution of 50% Acetic Acid / 50% Water , followed by a final wash with cold water to remove acid traces.
-
Caution: Do not use pure water for the first wash if the crystals are loose; the shock in polarity can sometimes cause peptization (cloudy filtrate).
-
-
Drying: Dry the solid in a vacuum oven at 40–50°C for 12–24 hours.
-
Warning: Do not exceed 60°C. Nitrophenols can be thermally unstable. Ensure the material is protected from light during storage.
-
Process Visualization (Workflow)
Figure 1: Step-by-step unit operation workflow for the purification of 2,4-Dibromo-3-fluoro-6-nitrophenol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or too much water added initially. | Re-heat to dissolve the oil. Add a small amount of AcOH. Cool much slower with vigorous stirring. Seed with a pure crystal if available. |
| Low Yield | Too much solvent used or crystals are too soluble in 50% AcOH. | Concentrate the mother liquor by rotary evaporation and repeat the cooling step (Second Crop). |
| Dark Color | Oxidation products (quinones/azo compounds). | Add Activated Carbon (charcoal) during the hot dissolution step (Phase A), stir for 10 mins, then hot filter. |
References
-
Organic Syntheses. (1940). 2,6-Dibromo-4-nitrophenol.[3] Org. Synth. 20, 29; Coll. Vol. 3, 296. Available at: [Link]
-
Frontier, A. (2026).[4] How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]
Sources
Application Note: 19F NMR Characterization of 2,4-Dibromo-3-fluoro-6-nitrophenol
Executive Summary
This guide details the protocol for the structural validation and quantitative analysis of 2,4-Dibromo-3-fluoro-6-nitrophenol (CAS 2924-30-3) using Fluorine-19 Nuclear Magnetic Resonance (
Key Application: Purity assessment in agrochemical synthesis intermediates and structural confirmation of halogenated nitro-aromatics.
Chemical Context & Structural Analysis[1][2][3]
Compound Profile[1][3][4]
Theoretical Spectral Prediction
Understanding the expected spectral signature is crucial for proper parameter setup.
-
Chemical Shift (
):-
Base value (Fluorobenzene): -113.5 ppm.[1]
-
Substituent Effects:
-
-NO
(para to F): Strongly electron-withdrawing. Typically causes deshielding (downfield shift).[1][3] -
-Br (ortho/ortho to F): Halogens ortho to fluorine induce complex "Heavy Atom Effects."[1][3] While inductive effects deshield, the steric and magnetic anisotropy of large bromine atoms can lead to variable shifts.
-
-OH (meta to F): Electron-donating, but meta-positioning dampens the shielding effect.[1]
-
-
Predicted Range: The fluorine signal is expected to appear in the range of -105 ppm to -125 ppm (relative to CFCl
).[1]
-
-
Coupling Pattern (
-Coupling):-
The molecule possesses only one non-exchangeable proton at position C5 .
-
Coupling Path: F(C3)
C3 C4 C5 H(C5).[1][3] -
Type: This is a four-bond aromatic coupling (
).[1] -
Multiplicity: The
F signal will appear as a Doublet (d) . -
Coupling Constant: Typical aromatic meta-fluorine-proton couplings (
) range from 5.0 to 8.0 Hz .[1]
-
Experimental Protocol
Sample Preparation
Proper sample preparation is the foundation of a high-resolution spectrum.
| Parameter | Specification | Rationale |
| Solvent | DMSO-d | DMSO disrupts intermolecular H-bonding of the phenol, sharpening the peaks.[1] CDCl |
| Concentration | 10–20 mg / 0.6 mL | Sufficient S/N ratio for |
| Internal Standard | Non-reactive, distinct shift away from the analyte.[1] Use 1-2 mg for qNMR.[1] | |
| Tube Quality | 5mm Precision NMR Tube | Essential for field homogeneity (shimming).[1][3] |
Instrument Parameters (Acquisition)
-
Nucleus:
F (Observe) -
Decoupling: Inverse Gated
H Decoupling (IGATED) is recommended for quantitative results to eliminate Nuclear Overhauser Effect (NOE) while simplifying the doublet to a singlet (optional for structural confirmation, mandatory for qNMR). -
Pulse Sequence: zgig (Bruker) or equivalent (Inverse gated decoupling).
-
Spectral Width (SW): 200 ppm (approx -50 to -250 ppm).[1]
-
Relaxation Delay (D1):
-
Qualitative: 1.0 s
-
Quantitative:
. (Estimated for fluorophenols is 1–3 s; set D1 = 15 s for high accuracy).[3]
-
-
Scans (NS): 16 – 64 (High sensitivity of F allows fewer scans).[1]
Workflow Visualization
Caption: Optimized workflow for 19F NMR acquisition ensuring quantitative accuracy.
Data Analysis & Interpretation
Signal Identification[3][7]
-
Locate the Signal: Look for a signal in the -105 to -125 ppm region.[1]
-
Verify Multiplicity (Proton-Coupled Mode):
-
If acquired without decoupling, the signal must be a doublet .
-
Measure the distance between the two peak maxima in Hz. This is
. -
Note: If the signal is a singlet in coupled mode, the H5 proton may be substituted (impurity) or exchanging rapidly (unlikely for aromatic H).
-
-
Verify Multiplicity (Proton-Decoupled Mode):
-
The signal should collapse to a sharp singlet .
-
Structural Logic Diagram
The following diagram illustrates the electronic coupling pathway that defines the splitting pattern.
Caption: Visualization of the 4-bond coupling path between Fluorine-19 and Proton-5.
Common Impurities[1][3]
-
2,6-Dibromo-4-nitrophenol: If the fluorination step failed, this impurity lacks the F signal entirely.[1]
-
Isomers (e.g., 2,6-Dibromo-3-fluoro-4-nitrophenol): This would result in a different chemical shift and potentially different coupling constants due to the changed position of the proton relative to fluorine.[1]
References
-
PubChem. 2,4-Dibromo-3-fluoro-6-nitrophenol (Compound).[1][2] National Library of Medicine. Available at: [Link][1][3]
-
Reich, H. J. Chemical Shifts of Fluorine-19 Standards. University of Wisconsin-Madison.[1] Available at: [Link][1][3]
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016.[1] (Standard protocol reference for Inverse Gated Decoupling).
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis of 2,4-Dibromo-3-fluoro-6-nitrophenol
Introduction & Scope
2,4-Dibromo-3-fluoro-6-nitrophenol is a highly functionalized aromatic intermediate often utilized in the synthesis of specialized agrochemicals and pharmaceutical active ingredients. Its structural complexity—featuring halogenated (Br, F) and nitro (-NO2) substituents on a phenolic core—presents specific chromatographic challenges.
The molecule exhibits significant acidity due to the electron-withdrawing nature of the nitro group and halogens, lowering the pKa significantly relative to phenol. Furthermore, the presence of two bromine atoms imparts considerable hydrophobicity.
This application note details a robust, stability-indicating HPLC method designed to separate the target analyte from likely synthetic precursors (e.g., 3-fluoro-6-nitrophenol), mono-brominated intermediates, and regioisomers. The protocol employs a Quality by Design (QbD) approach, prioritizing resolution (
Key Chemical Properties[2][3][4][5][6][7]
-
Molecular Formula:
[1] -
Molecular Weight: 314.89 g/mol [1]
-
Acidity (Predicted): pKa
3.5 – 4.5 (Requires acidic mobile phase for suppression). -
Solubility: Soluble in Methanol (MeOH), Acetonitrile (ACN); sparingly soluble in water.
Method Development Strategy (QbD)
To ensure a self-validating system, the method parameters were selected based on the following mechanistic principles:
-
Stationary Phase Selection (C18): A C18 (Octadecyl) column is selected as the primary stationary phase. The target molecule's hydrophobicity (driven by the dibromo- motif) requires a phase with strong retentive power to separate it from more polar, under-brominated impurities.
-
pH Control (Ion Suppression): Phenolic compounds tail severely if partially ionized. Given the predicted low pKa, the mobile phase must be buffered to pH < 3.0. Phosphoric acid (0.1%) is chosen to maintain the analyte in its neutral (protonated) state, ensuring sharp peak shape and consistent retention times.
-
Detection Wavelength (DAD): While the nitro group provides strong absorbance at 254 nm, a Diode Array Detector (DAD) is utilized to scan 200–400 nm. This allows for peak purity assessment, crucial for distinguishing the target from potential regioisomers that may co-elute.
Impurity Logic & Pathway
The following diagram illustrates the likely synthetic pathway and associated impurities this method is designed to detect.
Figure 1: Synthetic pathway showing the progression from polar starting materials to the hydrophobic target analyte.[2] The HPLC method must resolve these species based on increasing hydrophobicity.
Experimental Protocol
Reagents and Standards
-
Acetonitrile (ACN): HPLC Grade or higher.
-
Water: Milli-Q (18.2 MΩ·cm) or HPLC Grade.
-
Phosphoric Acid (
): 85%, HPLC Grade. -
Reference Standard: 2,4-Dibromo-3-fluoro-6-nitrophenol (>99.0% purity).
Instrument Configuration
-
System: HPLC with Quaternary Pump and Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
-
Rationale: 3.5 µm particles offer a balance between resolution and backpressure compared to 5 µm.
-
-
Column Temperature: 30°C ± 1°C.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1%
in Water.-
Prep: Add 1.0 mL of 85% Phosphoric acid to 1000 mL water. Mix and filter through 0.22 µm membrane.
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
Gradient Program
The gradient is designed to elute the polar starting material early, followed by the target, and finally wash the column of highly lipophilic byproducts.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic Hold (Polar Impurities) |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash Step |
| 20.1 | 90 | 10 | Return to Initial |
| 25.0 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve in 100% Methanol . Sonicate for 5 minutes to ensure complete dissolution.
-
Note: Do not use water as the diluent; the compound's solubility is low.
-
-
Working Solution (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase Initial Ratio (90:10 Water:ACN) to match the starting gradient conditions.
-
Critical Step: If precipitation occurs upon adding water, use 50:50 Water:ACN as the diluent, but monitor for peak distortion (solvent effect) for early eluting peaks.
-
Analytical Workflow & Data Processing
The following workflow describes the decision-making process for data acceptance.
Figure 2: Standard Operating Procedure (SOP) workflow for routine purity analysis.
System Suitability & Results Interpretation
To ensure the trustworthiness of the data, the following criteria must be met before sample analysis.
Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
| Retention Time (RT) | Ensures method stability. | |
| Tailing Factor ( | 0.8 – 1.5 | Verifies adequate pH control (protonation). |
| Theoretical Plates (N) | > 5,000 | Ensures column efficiency. |
| Resolution ( | > 2.0 | Between Target and nearest impurity (e.g., Mono-bromo). |
| % RSD (Area) | < 1.0% (n=5) | Precision of injection. |
Expected Elution Order
Based on hydrophobicity (Reverse Phase C18):
-
RT ~ 4-6 min: 3-Fluoro-6-nitrophenol (Most Polar/Least Brominated).
-
RT ~ 8-10 min: 2-Bromo-3-fluoro-6-nitrophenol (Intermediate).
-
RT ~ 12-14 min: 2,4-Dibromo-3-fluoro-6-nitrophenol (Target).
-
RT > 15 min: Higher brominated byproducts or dimers.
Calculation
Purity is calculated using the Area Normalization Method :
Troubleshooting Guide
-
Issue: Split Peaks or Shoulder
-
Cause: Sample solvent too strong (e.g., 100% MeOH injection on 10% organic initial gradient).
-
Fix: Dilute sample with water or mobile phase A to match initial gradient conditions.
-
-
Issue: Tailing Peaks
-
Cause: Secondary silanol interactions or ionization of the phenol.
-
Fix: Ensure Mobile Phase A pH is < 3.0. Replace column if "end-capping" has degraded.
-
-
Issue: Drifting Retention Times
-
Cause: Column temperature fluctuation or insufficient equilibration.
-
Fix: Use a column oven (30°C) and equilibrate for at least 10 column volumes between runs.
-
References
-
U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Link (Context: General handling and extraction of brominated phenols).
-
PubChem. (2025).[4][1] 2,4-Dibromo-3-fluoro-6-nitrophenol (CID 54759048).[1] National Library of Medicine. Link (Context: Chemical and physical properties).
-
SIELC Technologies. (n.d.). Separation of 2,4,6-Tribromophenol on Newcrom R1 HPLC column. Link (Context: Analogous method for brominated phenols using acidic mobile phase).
-
Chromatography Online. (2008). Method Development and Validation for Phenol and Nitrophenols in Tap Water. LCGC International. Link (Context: Optimization of nitrophenol separation).
Sources
- 1. 2,4-Dibromo-3-fluoro-6-nitrophenol | C6H2Br2FNO3 | CID 54759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Identification of 2,4-Dibromo-3-fluoro-6-nitrophenol: A Validated GC-MS Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated methodology for the unambiguous identification and analysis of 2,4-Dibromo-3-fluoro-6-nitrophenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and limited volatility of phenolic compounds, a direct GC analysis can result in poor chromatographic performance, including peak tailing and low sensitivity[1][2]. To overcome these challenges, this protocol employs a crucial derivatization step, converting the polar hydroxyl group into a less polar, more volatile trimethylsilyl (TMS) ether. This guide provides a comprehensive workflow, from sample preparation and derivatization to instrument setup and data interpretation, designed for researchers in pharmaceutical development, environmental analysis, and forensic toxicology.
Introduction: The Analytical Challenge
2,4-Dibromo-3-fluoro-6-nitrophenol is a complex halogenated aromatic compound. Its molecular structure, featuring a polar phenolic hydroxyl group, a nitro group, and multiple halogen atoms (C₆H₂Br₂FNO₃, MW: 314.89 g/mol ), presents a significant analytical challenge[3][4]. Gas chromatography (GC) is an ideal technique for separating volatile and semi-volatile compounds; however, the direct analysis of polar analytes like phenols is often problematic. The active hydrogen of the hydroxyl group can interact with active sites in the GC injector and column, leading to poor peak shape and reduced analytical sensitivity[1].
To ensure reliable and reproducible results, derivatization is an essential sample preparation step[5][6]. This process chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis[5][6]. This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used and effective silylating agent that replaces the active proton on the phenolic group with a non-polar trimethylsilyl (TMS) group[5]. The subsequent analysis by mass spectrometry provides definitive structural confirmation through characteristic mass fragmentation patterns and the distinct isotopic signature of the two bromine atoms.
Principle of the Method
The analytical workflow is a multi-stage process designed for accuracy and reliability.
-
Sample Preparation : The solid sample is first dissolved in a suitable volatile organic solvent.
-
Derivatization : The phenolic hydroxyl group is converted to a trimethylsilyl (TMS) ether using BSTFA. This reaction significantly reduces the polarity and increases the volatility of the analyte.
-
GC Separation : The derivatized sample is injected into the GC system, where it is vaporized and separated from other components on a low-polarity capillary column based on its boiling point and interaction with the stationary phase.
-
MS Detection and Identification : As the derivatized analyte elutes from the GC column, it enters the mass spectrometer. It is ionized by electron ionization (EI), which causes the molecule to fragment in a reproducible manner[7]. The resulting mass spectrum, which includes the molecular ion and characteristic fragment ions, serves as a chemical fingerprint for definitive identification. The presence of two bromine atoms provides a highly characteristic isotopic pattern that confirms the presence of the analyte.
Materials and Reagents
-
Analyte Standard: 2,4-Dibromo-3-fluoro-6-nitrophenol (≥98% purity)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Solvent: Dichloromethane (DCM), HPLC or GC grade.
-
Glassware: 2 mL glass autosampler vials with PTFE-lined caps, volumetric flasks, and micropipettes.[8][9]
-
Equipment: Heating block or oven, vortex mixer, analytical balance.
Instrumentation and Analytical Conditions
The analysis should be performed on a gas chromatograph coupled to a mass spectrometer detector. The following conditions have been optimized for this analysis.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, TG-5SilMS) | A versatile, low-polarity column providing excellent separation for a wide range of semi-volatile compounds[10]. |
| Injector | Splitless Mode, 280°C | Splitless injection maximizes the transfer of analyte onto the column, essential for trace-level analysis[9][10]. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | An inert carrier gas standard for GC-MS applications[11]. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 310°C, Hold: 5 min | The temperature program ensures good separation from the solvent front and provides sharp peaks for the analyte. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns and allows for library matching[7]. |
| Source Temp. | 230°C | Optimizes ionization efficiency and minimizes contamination. |
| Quadrupole Temp. | 150°C | Ensures consistent mass filtering. |
| Mass Scan Range | 50 - 450 m/z | Covers the expected mass range of the derivatized analyte and its key fragments. |
| Solvent Delay | 4 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Detailed Experimental Protocols
Preparation of Stock and Working Standards
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,4-Dibromo-3-fluoro-6-nitrophenol standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with dichloromethane. This concentration is suitable for achieving a good signal-to-noise ratio with a 1 µL injection[9].
Derivatization Protocol
This protocol must be performed in a well-ventilated fume hood.
-
Aliquot Sample: Transfer 100 µL of the 10 µg/mL working standard into a 2 mL glass autosampler vial.
-
Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen gas at room temperature. This step concentrates the analyte and removes the solvent which could interfere with the derivatization reaction.
-
Add Reagent: Add 100 µL of BSTFA (+1% TMCS) to the dried residue in the vial.
-
Seal and Mix: Immediately cap the vial tightly and vortex for 30 seconds to ensure the reagent is fully in contact with the analyte.
-
Reaction: Place the vial in a heating block or oven set to 70°C for 30 minutes. The heat facilitates the completion of the silylation reaction.
-
Cooling: Remove the vial and allow it to cool to room temperature before analysis. The sample is now ready for injection into the GC-MS.
Data Analysis and Interpretation
Chromatographic Identification
Under the specified GC conditions, the TMS-derivatized 2,4-Dibromo-3-fluoro-6-nitrophenol will elute at a specific, reproducible retention time. This retention time should be confirmed by analyzing a known standard.
Mass Spectral Interpretation
The mass spectrum provides the definitive evidence for the compound's identity.
-
Molecular Ion (M•+): The molecular weight of the TMS derivative is 387.07 g/mol . The mass spectrum should exhibit a cluster of peaks corresponding to the molecular ion. Due to the presence of two bromine atoms, each having two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, this cluster will have a characteristic pattern[12]. The expected peaks and their approximate relative intensities will be:
-
m/z 385: (containing 2 x ⁷⁹Br) - Relative Intensity ~1
-
m/z 387: (containing ⁷⁹Br and ⁸¹Br) - Relative Intensity ~2
-
m/z 389: (containing 2 x ⁸¹Br) - Relative Intensity ~1 This 1:2:1 isotopic pattern is a powerful confirmation of a dibrominated compound.
-
-
Key Fragments: Electron ionization will cause predictable fragmentation. The most abundant fragment is often from the loss of a methyl group from the TMS moiety.
-
[M-15]⁺ (m/z 370, 372, 374): Loss of a methyl radical (•CH₃) from the molecular ion. This is typically a very prominent peak for TMS derivatives and will also show the 1:2:1 dibromo pattern.
-
Other Fragments: Other potential fragments could arise from the loss of the nitro group (NO₂), bromine atoms (Br), or other rearrangements.
-
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method should be validated. Key parameters to assess include:
-
Specificity: The ability to detect the analyte without interference from the matrix or other compounds. This is demonstrated by a clean chromatogram with a unique retention time and mass spectrum.
-
Linearity: The analysis of calibration standards at multiple concentration levels should yield a linear response (R² > 0.99)[13].
-
Precision and Accuracy: Assessed by repeatedly analyzing a known concentration standard. The results should be both reproducible (low %RSD) and close to the true value[13].
-
Blanks and Controls: A solvent blank should be run to ensure no system contamination, and a quality control sample should be analyzed periodically to verify instrument performance.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 2,4-Dibromo-3-fluoro-6-nitrophenol. The critical step of silylation derivatization with BSTFA is detailed, which is essential for achieving the volatility and thermal stability required for robust gas chromatography. By combining a specific retention time with the definitive structural information from the mass spectrum—particularly the characteristic 1:2:1 isotopic cluster of the molecular ion—this method provides an authoritative and trustworthy means of identifying this complex halogenated nitrophenol.
References
-
ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved February 3, 2026, from [Link]
-
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved February 3, 2026, from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved February 3, 2026, from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health (NIH). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved February 3, 2026, from [Link]
-
Separation Science. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved February 3, 2026, from [Link]
-
MDPI. (2023). Development and Validation of an Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved February 3, 2026, from [Link]
-
Mchrom Scientific. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (n.d.). Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). Retrieved February 3, 2026, from [Link]
-
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. Retrieved February 3, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS | Request PDF. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dibromo-3-fluoro-6-nitrophenol. Retrieved February 3, 2026, from [Link]
-
Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Retrieved February 3, 2026, from [Link]
-
Applied Spectroscopy. (n.d.). Mass Spectrometry. Retrieved February 3, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 3, 2026, from [Link]
-
Cromlab. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health (NIH). (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved February 3, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. chemscene.com [chemscene.com]
- 4. 2,4-Dibromo-3-fluoro-6-nitrophenol | C6H2Br2FNO3 | CID 54759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. academics.su.edu.krd [academics.su.edu.krd]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of novel heterocyclic compounds from 2,4-Dibromo-3-fluoro-6-nitrophenol
Application Note: Strategic Synthesis of Novel Heterocycles from 2,4-Dibromo-3-fluoro-6-nitrophenol
Executive Summary & Strategic Analysis
The compound 2,4-Dibromo-3-fluoro-6-nitrophenol (CAS 2924-30-3) represents a "privileged scaffold" for medicinal chemistry due to its dense, orthogonal functionality.[1] Unlike simple nitrophenols, this molecule offers three distinct vectors for diversification, allowing for the rapid generation of diverse chemical libraries, particularly 5,7-dibromo-6-fluorobenzoxazoles and their derivatives.
Chemo-Selectivity Logic:
-
The
Vector (C3-Fluorine): The fluorine atom at position 3 is electronically activated by the para-nitro group (at C6) and inductively destabilized by the flanking bromines (C2/C4).[1] This makes it a "hot spot" for nucleophilic aromatic substitution ( ) prior to nitro reduction, allowing the introduction of amines, thiols, or alkoxides.[1] -
The Cyclization Vector (C1-OH / C6-NO
): Reduction of the nitro group yields an ortho-aminophenol, the classic precursor for benzoxazoles (via condensation with aldehydes/acids) or benzoxazines .[1] -
The Cross-Coupling Vector (C2-Br / C4-Br): The two bromine atoms are electronically distinct.[1] The C4-Br is less sterically hindered than the C2-Br (which is wedged between the OH and F).[1] This allows for site-selective Palladium-catalyzed couplings (Suzuki-Miyaura, Sonogashira).[1]
Reaction Pathway Visualization
The following flowchart illustrates the divergent synthetic pathways available from the starting material.
Figure 1: Divergent synthetic strategy.[1] Pathway A exploits the labile fluorine; Pathway B builds the core heterocycle; Pathway C diversifies via Pd-catalysis.[1]
Detailed Experimental Protocols
Protocol A: Chemoselective Nitro Reduction (Preserving Halogens)
Rationale: Standard catalytic hydrogenation (H
Reagents:
-
Substrate: 2,4-Dibromo-3-fluoro-6-nitrophenol (1.0 eq)[1][2]
-
Iron Powder (325 mesh, 5.0 eq)[1]
-
Ammonium Chloride (NH
Cl, 10.0 eq)[1] -
Solvent: Ethanol/Water (3:1 v/v)[1]
Procedure:
-
Dissolve the nitrophenol (10 mmol) in Ethanol (30 mL) and Water (10 mL).[1]
-
Add NH
Cl (100 mmol) and Iron powder (50 mmol) to the solution. -
Heat the suspension to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
-
Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexane).[1] The yellow nitro spot should disappear, replaced by a polar, fluorescent amine spot.
-
-
Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxide sludge.[1] Wash the pad with hot ethanol.[1]
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between Ethyl Acetate and water.[1] Wash organic layer with brine, dry over Na
SO , and concentrate.[1] -
Storage: The resulting 2-amino-4,6-dibromo-5-fluorophenol is oxidation-sensitive.[1] Use immediately in the next step or store under Nitrogen at -20°C.[1]
Protocol B: One-Pot Benzoxazole Synthesis (Cyclization)
Rationale: This protocol converts the aminophenol into a benzoxazole.[1][3][4] We use triethyl orthoformate for C2-unsubstituted benzoxazoles or aldehydes with an oxidant (Na
Reagents:
-
Aminophenol Intermediate (from Protocol A)
-
Aldehyde (Ar-CHO, 1.1 eq)[1]
-
Oxidant: Sodium Metabisulfite (Na
S O , 1.2 eq)[1] -
Solvent: DMF or DMSO[1]
Procedure:
-
Dissolve the aminophenol (5 mmol) and the desired aldehyde (5.5 mmol) in DMF (10 mL).
-
Add Na
S O (6 mmol). -
Heat the mixture to 100–120°C for 6 hours.
-
Workup: Pour the reaction mixture into crushed ice/water. The product usually precipitates.[1]
-
Filter the solid, wash with water, and recrystallize from Ethanol/Water.[1]
Data Summary: Expected Yields
| R-CHO Substituent | Product (Benzoxazole) | Expected Yield | Notes |
| H (Triethyl orthoformate) | 5,7-Dibromo-6-fluorobenzoxazole | 85-90% | Fast reaction, no oxidant needed.[1] |
| 4-Chlorobenzaldehyde | 2-(4-Cl-Ph)-5,7-dibromo-6-fluorobenzoxazole | 75-80% | Requires oxidative workup. |
| 4-Methoxybenzaldehyde | 2-(4-OMe-Ph)-5,7-dibromo-6-fluorobenzoxazole | 70-75% | Electron-rich aldehydes react slower.[1] |
Protocol C: Displacement of Fluorine (Pre-Reduction)
Rationale: The 3-Fluoro position is highly electrophilic due to the para-nitro group.[1] This allows for the synthesis of 6-amino-benzoxazoles (numbering shifts after cyclization).[1]
Reagents:
Procedure:
-
Dissolve the starting material (2 mmol) in ACN (10 mL).
-
Add K
CO and Morpholine.[1] -
Stir at room temperature for 1 hour. If no reaction, heat to 50°C.
-
Acidify carefully with 1M HCl to neutralize the phenoxide, then extract with EtOAc.
-
The product, 2,4-dibromo-3-morpholino-6-nitrophenol, can then be subjected to Protocol A and B to yield 5,7-dibromo-6-morpholinobenzoxazole .[1]
Critical Safety & Stability Notes
-
Fluorine Displacement: When conducting the
reaction (Protocol C), fluoride ions are released.[1] While the quantity is stoichiometric, ensure glass waste is handled correctly. If scaling up (>100g), consider calcium chloride traps to precipitate CaF .[1] -
Nitro Compounds: Although this phenol is relatively stable, poly-halogenated nitro compounds can decompose exothermically.[1] Do not distill the neat nitro-starting material.[1]
-
Regiochemistry Numbering:
References
-
Synthesis of Benzoxazoles via Aminophenols
-
Chemoselective Reduction of Nitroarenes
-
Suzuki Coupling on Polyhalogenated Systems
-
Compound Data & Safety (2,4-Dibromo-3-fluoro-6-nitrophenol)
Sources
- 1. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dibromo-3-fluoro-6-nitrophenol | C6H2Br2FNO3 | CID 54759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Yield Optimization for 2,4-Dibromo-3-fluoro-6-nitrophenol
The following technical guide addresses the synthesis and yield optimization of 2,4-Dibromo-3-fluoro-6-nitrophenol (CAS 2924-30-3).[1][2] This guide is structured for researchers requiring high-purity intermediates for agrochemical or pharmaceutical applications.[1][2]
Strategic Overview: The Regioselectivity Challenge
The synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol presents a classic electrophilic aromatic substitution puzzle. The core challenge lies in the regiochemistry of the nitration step .
-
The Target: A phenol core substituted with Fluorine at C3, Bromine at C2/C4, and a Nitro group at C6.[2][3]
-
The Bottleneck: Direct nitration of 3-fluorophenol typically favors the para-isomer (4-nitro) due to steric and electronic factors.[1][2] The target requires the ortho-isomer (6-nitro).[1][2]
-
The Solution: This guide prioritizes a Stepwise Ortho-Selective Route utilizing steam distillation for isomer separation, followed by exhaustive bromination.[2] We also analyze the Zincke Nitration (halide displacement) as a high-value alternative for specific precursors.[2]
Primary Workflow: The Stepwise Ortho-Selective Protocol
This route is recommended for maximum reproducibility and yield control.[2] It relies on the directing effects of the hydroxyl and fluorine groups to lock the final bromination positions.[2]
Phase 1: Ortho-Selective Nitration of 3-Fluorophenol
Objective: Maximize the formation of 3-fluoro-6-nitrophenol (also known as 5-fluoro-2-nitrophenol) over the 4-nitro isomer.[1][2]
-
Reagents: 3-Fluorophenol, Dilute HNO₃ (30-40%), catalytic NaNO₂ (optional).
-
Mechanism: The hydroxyl group (OH) is a strong ortho/para activator. The fluorine (F) at C3 is a weak deactivator but ortho/para director.
-
Para to OH (C4): Favored sterically.
-
Ortho to OH (C2): Between OH and F (Sterically crowded).
-
Ortho to OH (C6): Less crowded. This is the target position.
-
Protocol Steps:
-
Temperature Control: Maintain reaction between 0°C and 5°C . Lower temperatures favor the kinetic ortho-product via a nitrosation-oxidation mechanism if NaNO₂ is used.[1][2]
-
Addition: Add dilute nitric acid dropwise to an emulsion of 3-fluorophenol in water/organic solvent (e.g., DCM or benzene) to mitigate local heating.
-
Separation (Critical): The ortho-isomer (6-nitro) forms an intramolecular hydrogen bond between the nitro oxygen and the phenolic hydrogen.[2] This makes it steam volatile .[2] The para-isomer (4-nitro) cannot form this bond and aggregates, making it non-volatile.[1][2]
-
Action: Perform vigorous steam distillation.[2] Collect the yellow distillate (target isomer).
-
Phase 2: Exhaustive Bromination
Objective: Brominate the vacant C2 and C4 positions of the isolated 3-fluoro-6-nitrophenol.[1][2]
-
Reagents: Br₂ (2.2 - 2.5 equivalents), Glacial Acetic Acid, Sodium Acetate (buffer).
-
Logic: With the NO₂ group blocking C6 and F at C3, the only open positions activated by the OH group are C2 and C4.[2] Both are strongly activated.[2]
-
Protocol:
-
Dissolve 3-fluoro-6-nitrophenol in glacial acetic acid.
-
Add Br₂ solution dropwise at room temperature.
-
Observation: The solution will decolorize as Br₂ is consumed.[2]
-
Completion: A permanent orange tint indicates excess bromine.[2] Stir for 1 hour.
-
Quench: Pour into ice water containing sodium bisulfite (to remove excess Br₂).
-
Filtration: The product, 2,4-Dibromo-3-fluoro-6-nitrophenol, precipitates as a solid.[1][2]
-
Alternative Workflow: The Zincke Nitration (Halide Displacement)
This method is cited in specialized literature (e.g., Thieme Science of Synthesis) and involves displacing a bromine atom with a nitro group.
-
Process:
-
Reaction: An ipso-attack occurs.[1][2] While Zincke nitration often displaces the para-bromine, specific electronic environments (like the meta-fluoro group) can influence selectivity.[1][2]
-
Risk: This method can yield mixtures of 4-nitro and 6-nitro displacement products.[1][2][4] It is only recommended if you already possess the tribrominated precursor.[2]
Visualization of Reaction Pathways[2]
Caption: Comparison of the Stepwise Ortho-Selective Route (Route A) and the Zincke Displacement Route (Route B).
Troubleshooting & Optimization (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield of Intermediate | Over-nitration or oxidation.[1][2] | Ensure temperature stays <5°C . Use dilute HNO₃ (not fuming). Add acid to the phenol emulsion slowly.[2] |
| Wrong Isomer (Melting Point Mismatch) | Contamination with para-isomer (4-nitro).[1] | Steam Distillation is non-negotiable. The para-isomer is not volatile.[1][2] Re-distill if necessary. |
| Product is Sticky/Oil | Incomplete bromination or solvent trapping.[1][2] | Recrystallize from Ethanol/Water or Acetic Acid/Water.[1][2] Ensure the bromination runs until a permanent orange color persists.[2] |
| Low Bromination Efficiency | Solvent polarity issues.[1][2][6] | Use Glacial Acetic Acid .[1][2][5] If solubility is poor, add a small amount of DCM.[2] Add Sodium Acetate to buffer the HBr generated.[2] |
| Decomposition during drying | Thermal instability.[1][2] | Dry the final product in a vacuum desiccator over NaOH or CaCl₂ at room temperature . Avoid ovens >50°C. |
References
-
Thieme Chemistry. (n.d.).[2] Product Class 21: Nitroarenes - Method 68: Substitution of Bromine Using Nitric Acid.[1][2] Science of Synthesis.[2] Retrieved from [Link]
-
PubChem. (n.d.).[2][7][8][9] 2,4-Dibromo-3-fluoro-6-nitrophenol Compound Summary. National Library of Medicine.[2] Retrieved from [Link]
-
Google Patents. (1993).[2] Method for nitration of 2,6-dichlorophenol (JPH0532589A).[2][6] Retrieved from
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. JPH0532589A - Method for nitration of 2,6-dichlorophenol - Google Patents [patents.google.com]
- 7. 5-氟-2-硝基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,4-Dibromo-3-fluoro-6-nitrophenol | C6H2Br2FNO3 | CID 54759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of 2,4-Dibromo-3-fluoro-6-nitrophenol in Reaction Media
Welcome to the technical support center for handling 2,4-Dibromo-3-fluoro-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this highly substituted nitrophenol. The following question-and-answer format directly addresses specific issues you might encounter during your experiments, providing not just solutions but the underlying scientific rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm starting a reaction with 2,4-Dibromo-3-fluoro-6-nitrophenol, and it's not dissolving in my initial solvent choice. What is the general solubility profile of this compound?
While specific quantitative solubility data for 2,4-Dibromo-3-fluoro-6-nitrophenol is not extensively published, we can infer its behavior from its structural features: a phenol ring substituted with two bromine atoms, a fluorine atom, and a nitro group. This structure results in a molecule with low polarity.
-
Aqueous Solubility: Expect very low solubility in neutral water. The molecule is largely non-polar, and while the phenolic hydroxyl group can participate in hydrogen bonding, the bulky and hydrophobic bromine and nitro groups dominate.
-
Organic Solubility: Solubility is generally higher in organic solvents. Based on related compounds like 2,6-Dibromo-4-nitrophenol and p-nitrophenol, it is expected to be soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and some polar protic solvents (e.g., ethanol, glacial acetic acid).[1] It may also have some solubility in chlorinated solvents like chloroform.[2]
Q2: My compound is still insoluble even after trying common organic solvents. What is a systematic approach to solvent screening?
A systematic approach to solvent screening is crucial to efficiently find a suitable reaction medium. The principle is to test a range of solvents with varying polarities and functionalities.
Step-by-Step Solvent Screening Protocol:
-
Small-Scale Testing: Use a small, accurately weighed amount of your compound (e.g., 1-2 mg) in a small vial.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) and observe.
-
Agitation and Observation: Vortex or sonicate the mixture and visually inspect for dissolution.
-
Incremental Addition: If not fully dissolved, add another measured volume of the solvent and repeat the agitation and observation.
-
Categorize Solubility: Classify the solubility as "freely soluble," "sparingly soluble," or "insoluble" for each solvent.
The following table provides a suggested order for solvent screening, moving from non-polar to polar solvents.
| Solvent Class | Examples | Rationale |
| Non-polar | Hexane, Toluene | "Like dissolves like." The bulky non-polar groups of the compound may favor these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Often effective for moderately polar organic compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Ethers are good general solvents for a wide range of organic molecules. |
| Esters | Ethyl acetate | A common, moderately polar solvent. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Polar aprotic solvents that can be very effective. |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents that can hydrogen bond with the phenolic hydroxyl group. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | These are powerful solvents, but be aware they can be difficult to remove and may participate in or affect certain reactions. |
| Acids | Glacial Acetic Acid | Can be a good solvent for nitrophenols and may also act as a catalyst in some reactions.[1] |
Below is a workflow diagram to guide your solvent screening process.
Caption: Systematic Solvent Screening Workflow.
Q3: Can I use pH to my advantage to dissolve 2,4-Dibromo-3-fluoro-6-nitrophenol?
Absolutely. The phenolic hydroxyl group is acidic, and its deprotonation can dramatically increase the aqueous solubility of the molecule.
Mechanism of pH-Dependent Solubility:
In a basic medium, the phenolic proton is abstracted, forming the corresponding phenolate salt. This salt is ionic and therefore significantly more soluble in polar solvents, especially water, than the neutral phenol.
Practical Application:
-
Aqueous Reactions: If your reaction can be performed under basic conditions, adding a base (e.g., NaOH, K₂CO₃) to your aqueous or semi-aqueous reaction medium can dissolve the compound.
-
Extractions: This principle is commonly used in workups. You can dissolve the compound in an organic solvent and then extract it into an aqueous basic solution to separate it from non-acidic impurities. Re-acidifying the aqueous layer will then precipitate your purified compound.
The following diagram illustrates the effect of pH on the solubility of 2,4-Dibromo-3-fluoro-6-nitrophenol.
Caption: pH-Dependent Solubility Equilibrium.
Q4: I've found a solvent that works, but only at very low concentrations. How can I improve the solubility further?
If you have identified a suitable solvent but need to increase the concentration of your starting material, you can explore the following techniques:
1. Temperature Adjustment:
-
Principle: For most solids, solubility increases with temperature. The additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.
-
Procedure:
-
Gradually heat your reaction mixture while stirring.
-
Observe the temperature at which your compound fully dissolves.
-
Ensure this temperature is compatible with your reaction conditions and does not cause degradation of your starting material or reagents. Be mindful that some reactions can be slower at higher temperatures.
-
2. Co-solvents:
-
Principle: A co-solvent is a second solvent added to the primary solvent to modify its polarity and improve the solubility of a solute.[3] This is particularly useful for creating a medium with intermediate polarity.
-
Common Co-solvent Systems:
-
Toluene/Ethanol: A non-polar solvent with a polar protic co-solvent.
-
THF/Water: A moderately polar aprotic solvent with a polar protic co-solvent.
-
DCM/Methanol: A chlorinated solvent with a polar protic co-solvent.
-
-
Procedure:
-
Dissolve or suspend your compound in the primary solvent.
-
Gradually add the co-solvent while stirring and observing for dissolution.
-
Experiment with different ratios of the two solvents to find the optimal mixture.
-
Q5: I've tried everything, and my compound is still not soluble enough for my reaction to proceed efficiently. Are there any advanced techniques I can use?
For particularly challenging cases, you may need to consider more specialized methods:
1. Micellar Solubilization using Surfactants:
-
Principle: Surfactants are molecules with a polar head and a non-polar tail. Above a certain concentration (the critical micelle concentration), they form micelles in a solvent. The non-polar core of these micelles can encapsulate poorly soluble organic molecules, effectively "dissolving" them in the bulk solvent.
-
Application: This is most commonly used in aqueous reaction media. Common surfactants include sodium dodecyl sulfate (SDS) and Triton X-100.
-
Considerations: The surfactant may influence your reaction kinetics or complicate purification.
2. Phase Transfer Catalysis (PTC):
-
Principle: PTC is used for reactions where the reactants are in different, immiscible phases (e.g., an organic phase and an aqueous phase). A phase transfer catalyst (typically a quaternary ammonium salt) transports a reactant from one phase to the other, allowing the reaction to occur.
-
Application: If you deprotonate 2,4-Dibromo-3-fluoro-6-nitrophenol in an aqueous basic phase, a phase transfer catalyst can transport the phenolate anion into an organic phase to react with a non-polar substrate.
Troubleshooting Guide: At a Glance
| Issue | Possible Cause | Recommended Solution(s) |
| Compound crashes out of solution upon adding another reagent. | The added reagent changes the polarity of the solvent mixture, reducing the solubility of your starting material. | 1. Add the reagent more slowly, possibly at an elevated temperature. 2. Pre-dissolve the reagent in a small amount of the reaction solvent before adding it to the main reaction mixture. |
| Reaction is very slow or incomplete, even though the starting material appears to have dissolved. | The concentration of the dissolved starting material may be too low for an efficient reaction rate. | 1. Increase the reaction temperature. 2. Carefully reduce the amount of solvent to increase the concentration. 3. If possible, use a more effective solvent system (e.g., a co-solvent mixture). |
| The compound is only soluble in a high-boiling point solvent (e.g., DMSO, DMF), which is difficult to remove. | The high polarity of these solvents is necessary for dissolution. | 1. After the reaction, precipitate the product by adding an anti-solvent (a solvent in which your product is insoluble, e.g., water). 2. Use a high-vacuum distillation or lyophilization for solvent removal. |
References
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]
- Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
ResearchGate. (2014). Is p-nitrophenol soluble in organic solvents?. Retrieved from [Link]
-
Wikipedia. (n.d.). Co-solvent. Retrieved from [Link]
Sources
Resolving co-eluting peaks in HPLC analysis of nitrophenol isomers
Welcome to the technical support guide for resolving the analytical challenges associated with the HPLC separation of nitrophenol isomers. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter difficulties in achieving baseline resolution for ortho-, meta-, and para-nitrophenol. We will delve into the underlying chemical principles governing their separation and provide structured, field-proven troubleshooting strategies to overcome co-elution.
The Challenge: Why Are Nitrophenol Isomers Difficult to Separate?
The separation of nitrophenol isomers (o-nitrophenol, m-nitrophenol, and p-nitrophenol) by High-Performance Liquid Chromatography (HPLC) is a classic chromatographic challenge. Their structural similarity—differing only in the substitution pattern on the benzene ring—results in very similar physicochemical properties.
-
Polarity and pKa: All three isomers are weak acids with similar pKa values. Their polarity is also closely related, making it difficult to achieve differential partitioning between the mobile and stationary phases.
-
Unique Properties of o-Nitrophenol: The ortho-isomer can form an intramolecular hydrogen bond between the hydroxyl and nitro groups. This self-association reduces its ability to interact with the polar mobile phase, making it less polar than the meta and para isomers. Consequently, in reversed-phase HPLC, o-nitrophenol typically elutes first.
-
The Critical Pair: The primary challenge lies in resolving the more polar m- and p-nitrophenol isomers, which often co-elute or exhibit poor resolution due to their very similar polarities and interactions with the stationary phase.
Caption: Chemical structures of the three nitrophenol isomers.
Troubleshooting Guide: Resolving Co-eluting Peaks
This section provides direct answers to common issues encountered during the HPLC analysis of nitrophenol isomers. The troubleshooting logic is based on systematically addressing the three core parameters of the chromatographic resolution equation: Capacity Factor (k') , Selectivity (α) , and Efficiency (N) .[1]
Q1: My chromatogram shows a single, sharp peak where I expect three nitrophenol isomers. Where do I start?
A1: This indicates a complete lack of retention or separation, a problem related to the Capacity Factor (k'). The analytes are passing through the column too quickly, with minimal interaction with the stationary phase.[1] The primary goal is to increase the retention time to allow for separation to occur.
Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions. If your mobile phase is too "strong" (i.e., has a high percentage of organic solvent), the hydrophobic analytes will remain in the mobile phase and elute near the void volume.
Solution: Weaken the Mobile Phase.
-
Action: Systematically decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. For example, if your current method uses 60:40 Acetonitrile:Water, try changing the ratio to 50:50, then 40:60.
-
Target: Aim for a capacity factor (k') between 2 and 10 for the first eluting peak. This ensures sufficient interaction with the stationary phase without excessively long run times.
-
Protocol:
-
Prepare a series of mobile phases with decreasing organic solvent concentration (e.g., 50%, 45%, 40% acetonitrile in buffered water).
-
Inject your nitrophenol standard with each mobile phase.
-
Monitor the retention times of the peaks. You should see a clear increase in retention as the mobile phase becomes weaker.
-
Once the peaks are retained and you begin to see some separation, you can proceed to optimize for selectivity.
-
Q2: I can see a shoulder on my main peak, or two of my three isomers are merged. How can I improve the resolution of this "critical pair"?
A2: This is a classic Selectivity (α) problem. Your chromatographic system is not adequately distinguishing between the co-eluting isomers.[1] To resolve them, you must change the chemistry of the separation by modifying the mobile phase or stationary phase.
Causality: Selectivity is a measure of the relative retention of two compounds. To improve it, you need to alter the chemical interactions (hydrophobic, dipole-dipole, π-π) between the analytes and the stationary/mobile phases.
Solution 1: Adjust Mobile Phase pH. The ionization state of nitrophenols is highly dependent on pH. By controlling the mobile phase pH, you can suppress the ionization of the phenolic hydroxyl group, making the molecules more hydrophobic and altering their relative retention.[2][3]
-
Action: Use a buffered mobile phase and systematically adjust the pH. A good starting range is between pH 3.0 and 5.0.[4] Operating at a pH well below the pKa of the nitrophenols ensures they are in their neutral, non-ionized form, which maximizes retention and often improves selectivity.[5][6]
-
Example: An isocratic separation can be achieved with methanol-phosphate buffer (40:60) at pH 3.25.[7] Another method uses a 50 mM acetate buffer (pH 5.0) with acetonitrile (80:20 v/v).[4]
Solution 2: Change the Organic Modifier. Acetonitrile and methanol offer different selectivities in reversed-phase HPLC.[8]
-
Action: If you are using acetonitrile, switch to methanol at an equivalent solvent strength, and vice-versa.
-
Causality: Methanol is a protic solvent that can act as a hydrogen bond donor and acceptor, while acetonitrile is aprotic. These differences can alter how the isomers interact with the stationary phase. On phenyl-based columns, methanol is known to be more effective at enabling π-π interactions compared to acetonitrile, which can be highly beneficial for separating aromatic isomers.[9]
Solution 3: Change the Stationary Phase. If mobile phase modifications are insufficient, the stationary phase chemistry is likely not suitable for the separation.
-
Action: Switch from a standard C18 column to a Phenyl-based column (e.g., Phenyl-Hexyl).
-
Causality: While C18 columns separate primarily based on hydrophobicity, phenyl columns introduce an additional separation mechanism: π-π interactions .[10] The electron-rich phenyl rings of the stationary phase can interact with the aromatic rings of the nitrophenol isomers, providing a different selectivity profile that is often ideal for separating positional isomers.[9]
Caption: Troubleshooting workflow for resolving co-eluting HPLC peaks.
Q3: My peaks show some separation, but they are broad and tailing, leading to poor resolution. What's the cause?
A3: This points to a problem with column Efficiency (N) or undesirable secondary interactions.
-
Causality: Peak broadening can result from issues both inside and outside the column. Inside the column, it could be a degraded stationary phase or operation at a non-optimal flow rate. Outside the column, excessive dead volume in the system (e.g., from long tubing) can cause significant broadening. Peak tailing, specifically for acidic compounds like nitrophenols, can sometimes occur due to interactions with active sites on the silica packing material.
Solutions:
-
Optimize Flow Rate: Perform a flow rate study (e.g., testing 0.8, 1.0, and 1.2 mL/min) to find the optimal linear velocity for your column, which will yield the highest efficiency.
-
Check System Plumbing: Ensure you are using tubing with the narrowest possible internal diameter and shortest possible length between the injector, column, and detector to minimize dead volume.
-
Column Health: An old or contaminated column will show poor efficiency. Try flushing the column according to the manufacturer's instructions or replace it if it has reached the end of its lifespan.
-
Mobile Phase pH: Ensure your mobile phase is adequately buffered and the pH is not close to the pKa of the analytes, which can sometimes lead to peak shape issues.
Frequently Asked Questions (FAQs)
-
What is a good starting HPLC method for nitrophenol isomers? A robust starting point for method development is a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with an isocratic mobile phase of 40% acetonitrile in 60% aqueous phosphate buffer set to pH 3.25.[7] A flow rate of 1.0 mL/min and UV detection are standard. A diode array detector is highly recommended to confirm peak purity.[7][11]
-
How critical is temperature control for this separation? Temperature is a powerful tool for fine-tuning selectivity.[12] Increasing the column temperature generally reduces retention times by lowering mobile phase viscosity and increasing analyte diffusion.[13][14] Even small changes in temperature can alter the selectivity between closely eluting isomers. For method robustness, it is crucial to use a column oven. A good starting temperature is 30-40°C.[8][13] Remember the rule of thumb: a 1°C increase in temperature can decrease retention by 1-2%.[12] Therefore, stable temperature control is essential for reproducible results.
-
Can I use a gradient method instead of isocratic? Yes, a gradient method can be used. It can be particularly helpful if you have other compounds in your sample with a wider range of polarities. However, for separating just the three isomers, a well-optimized isocratic method is often sufficient, faster, and more robust.[7][11] An isocratic method avoids issues like column re-equilibration time.
-
Which detection wavelength should I use? The optimal UV wavelength can vary slightly between the isomers. A photodiode array (PDA) detector is ideal as it allows you to monitor multiple wavelengths and check spectra for peak purity. If using a single wavelength detector, a compromise may be needed. Studies have shown that 210 nm is suitable for 2-NP and 3-NP, while 317 nm is optimal for 4-NP.[11]
Data & Protocols
Table 1: Impact of Method Parameters on Nitrophenol Isomer Separation
| Parameter | Change | Expected Effect on Chromatogram | Primary Goal |
| Mobile Phase Strength | Decrease % Organic | Increases retention time for all isomers | Improve Capacity Factor (k') |
| Mobile Phase pH | Decrease pH (e.g., from 6 to 3) | Increases retention time (suppresses ionization)[2][6]; may change elution order | Improve Selectivity (α) |
| Organic Modifier | Switch ACN to MeOH | Alters relative retention times and peak spacing | Improve Selectivity (α) |
| Stationary Phase | Switch C18 to Phenyl | Alters relative retention, especially for m- and p-isomers, due to π-π interactions[9][10] | Drastically change Selectivity (α) |
| Temperature | Increase Temperature | Decreases retention time for all isomers[13]; can fine-tune peak spacing | Improve Selectivity (α) & Efficiency (N) |
| Flow Rate | Decrease Flow Rate | Increases retention time; may improve peak sharpness (efficiency) | Improve Efficiency (N) |
Experimental Protocol: Optimizing Mobile Phase pH for Isomer Resolution
This protocol outlines a systematic approach to determine the optimal mobile phase pH to resolve the critical pair of m- and p-nitrophenol.
Objective: To achieve baseline separation (Resolution (Rs) > 2.0) of all three nitrophenol isomers by manipulating mobile phase pH.[4]
Materials:
-
HPLC system with UV/PDA detector and column oven.
-
Reversed-phase C18 or Phenyl column.
-
HPLC-grade acetonitrile or methanol.
-
HPLC-grade water.
-
Phosphate or Acetate buffer components (e.g., sodium phosphate monobasic, phosphoric acid).
-
Standard solutions of o-, m-, and p-nitrophenol.
Procedure:
-
Initial Setup:
-
Install the analytical column and set the oven temperature to 35°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the detector to monitor at an appropriate wavelength (e.g., 270 nm) or collect full spectra with a PDA.
-
-
Prepare Buffered Mobile Phases:
-
Prepare a stock aqueous buffer solution (e.g., 50 mM sodium phosphate).
-
Create a series of aqueous mobile phase components (Buffer A) at different pH values: pH 5.0, 4.5, 4.0, 3.5, and 3.0. Use phosphoric acid to adjust the pH downwards.
-
Your organic mobile phase (Buffer B) will be 100% Acetonitrile or Methanol.
-
-
Establish Initial Organic Percentage:
-
Using the pH 4.0 buffer, run a series of isocratic methods with varying organic content (e.g., 50%, 45%, 40% Buffer B) to find a condition where the last isomer elutes before 15 minutes. This will be your starting organic percentage.
-
-
Systematic pH Evaluation:
-
Using the fixed organic percentage determined in Step 3, run your nitrophenol standard using each of the prepared pH buffers (from 5.0 down to 3.0).
-
Allow the system to fully equilibrate with the new mobile phase before each injection (at least 10 column volumes).
-
-
Data Analysis:
-
For each chromatogram, identify the peaks for o-, m-, and p-nitrophenol.
-
Calculate the resolution (Rs) between the m- and p-nitrophenol peaks.
-
Plot the retention time of each isomer versus the mobile phase pH.
-
Identify the pH that provides the maximum resolution between all peaks. This will be your optimal pH.
-
References
-
Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Latip, J. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Cogent Chemistry, 3(1), 1383411. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Zhang, Y., et al. (2015). Separation of p-Nitrophenol and o-Nitrophenol with Three-Liquid-Phase Extraction System. ResearchGate. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]
-
Al-Qaim, F. F., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Retrieved from [Link]
-
Padrón, C., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
-
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Sfakianaki, A., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PubMed Central. Retrieved from [Link]
-
De Villiers, A., et al. (2006). Improving HPLC Separation of Polyphenols. LCGC International. Retrieved from [Link]
-
Kotsporta, K., et al. (2024). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. PubMed Central. Retrieved from [Link]
-
Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]
-
Phenomenex. (n.d.). Basic Analytes and High pH. Retrieved from [Link]
-
Rocío-Bautista, P., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil. PubMed Central. Retrieved from [Link]
-
Timberline Instruments. (2024). HPLC Selectivity Temperature: Optimizing Critical Pairs. Retrieved from [Link]
-
Axion Labs. (2024). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
Sfakianaki, A., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PubMed. Retrieved from [Link]
-
Horvath, C., et al. (2006). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International. Retrieved from [Link]
-
R-Tech Instruments. (2024). Addressing pH Issues in Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity. Retrieved from [Link]
-
SCIEX. (2023). How does increasing column temperature affect LC methods?. Retrieved from [Link]
-
T. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How Does Temperature Affect Chromatography?. YouTube. Retrieved from [Link]
-
SciRP.org. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water. Retrieved from [Link]
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. moravek.com [moravek.com]
- 3. veeprho.com [veeprho.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. HPLC Selectivity Temperature: Optimizing Critical Pairs [timberlineinstruments.com]
- 13. chromtech.com [chromtech.com]
- 14. How does increasing column temperature affect LC methods? [sciex.com]
Minimizing tar formation in electrophilic aromatic substitution reactions
Ticket #808: Minimizing Tar Formation in Electrophilic Aromatic Substitution (EAS)
Status: Open Priority: Critical Assigned Specialist: Sr. Application Scientist, Process Development
Diagnostic Triage: Why is my reaction turning to tar?
"Tar" in EAS reactions is rarely a single compound. It is typically a complex mixture of polymerized olefins, poly-substituted arenes, and oxidized decomposition products. Before attempting a fix, you must identify the Driver of Decomposition using the logic flow below.
Root Cause Analysis: The Tar Cascade
The formation of tar is usually a kinetic failure where side reactions (polymerization/oxidation) outcompete the desired substitution.
Figure 1: Diagnostic logic for identifying the root cause of decomposition in EAS reactions.
Module: Friedel-Crafts Alkylation (The "Polymerization" Trap)
The Issue: Alkyl groups are electron-donating (activating). The product is more reactive than the starting material, leading to polyalkylation. If the alkylating agent is an alkene or capable of forming a stable carbocation, it can polymerize with itself under strong Lewis Acid conditions [1, 5].
Protocol A: The "Acylation-Reduction" Detour (High Reliability)
Best for: Synthesizing primary alkyl arenes without rearrangement or tar.
Direct alkylation often fails due to carbocation rearrangement and tar formation. Acylation introduces a deactivating carbonyl group, preventing multiple additions and tar [6].[1]
Workflow:
-
Acylation: React Arene + Acyl Chloride +
(Stoichiometric).-
Note: The product complexes with
, stopping further reaction.[1]
-
-
Reduction: Convert Carbonyl
Methylene (Wolff-Kishner or Clemmensen).
| Variable | Direct Alkylation (Risk: High) | Acylation-Reduction (Risk: Low) |
| Catalyst Load | Catalytic | Stoichiometric (>1.1 eq) |
| Product Reactivity | Activated (Promotes Tar) | Deactivated (Stops Tar) |
| Rearrangement | Common (e.g., Propyl | None |
Protocol B: Lanthanide Triflates for Sensitive Substrates
Best for: Furans, Pyrroles, and Indoles that decompose with
Standard Lewis acids like
Step-by-Step:
-
Setup: Dissolve substrate (1.0 eq) in Nitromethane or Acetonitrile.
-
Catalyst: Add
or (1-5 mol%). -
Addition: Add electrophile slowly at
. -
Workup: Quench with water. The catalyst remains in the aqueous phase and can be recovered by evaporation of water (unlike
which hydrolyzes to acid) [7].[2]
Module: Nitration (The "Runaway" Exotherm)[3]
The Issue: Nitration is highly exothermic.[3][4][5] Heat generation accelerates the reaction rate (Arrhenius equation), creating a feedback loop that leads to oxidation (black fumes/tar) and potentially explosive runaway [12, 16].[3]
Protocol C: Thermal Control & Inverse Quench
Critical Parameter: The "Heat of Mixing" between Nitric and Sulfuric acid is significant before the reaction even starts.
Procedure:
-
Pre-Generation: Mix
and in a separate vessel at . Allow the heat of mixing to dissipate before introducing the substrate. -
Cryogenic Addition: Cool the substrate solution to
to . -
Dosing: Add the mixed acid dropwise via an addition funnel or syringe pump.
-
Rule of Thumb: If the internal temp rises
, stop addition immediately.
-
-
Inverse Quench (Crucial for Tar Prevention):
Remediation: Salvaging a "Tarry" Pot
If you have already generated a black, viscous mixture, standard extraction often results in intractable emulsions.
Troubleshooting the Workup:
| Symptom | Remediation Technique | Mechanism |
| Black Emulsion | Celite Filtration: Filter the entire biphasic mixture through a pad of Celite 545 before separation. | Physically traps polymeric "gunk" and breaks the emulsion. |
| Sticky Oil (No Crystals) | Trituration: Add cold pentane or methanol and scratch the glass side. | Induces crystallization by removing impurities that inhibit lattice formation. |
| Aluminum Salts | Rochelle's Salt Wash: Wash organic layer with saturated Potassium Sodium Tartrate. | Chelates Aluminum ions, breaking the gel-like emulsion common in Friedel-Crafts workups [15]. |
Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black immediately upon adding
Q: I am getting polyalkylation even with dropwise addition. Why? A: In Friedel-Crafts alkylation, the product is more nucleophilic than the starting material. Even with dropwise addition, the electrophile prefers the product. Fix: Use a large excess of the arene (using the arene as the solvent, if possible) to statistically favor mono-substitution, or switch to the Acylation-Reduction protocol [1, 6].
Q: Can I use flow chemistry to stop tar formation? A: Yes. Flow chemistry is excellent for EAS because it allows for precise heat exchange (preventing hotspots) and exact residence time control (preventing over-reaction). It is the industrial standard for minimizing tar in nitration [12].
References
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction Mechanism and Kinetics. Retrieved from
-
Organic Chemistry Portal. Friedel-Crafts Alkylation: Catalysts and Recent Literature.[1][8] Retrieved from
-
BYJU'S. Friedel-Crafts Acylation and Alkylation Reaction Mechanism.[1][8][9][10][11] Retrieved from
-
ScienceMadness. Avoiding Over-Nitration and Oxidation Side Reactions. Retrieved from
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings. Retrieved from
-
Wikipedia. Friedel–Crafts Reaction: Acylation vs Alkylation. Retrieved from
-
Wikipedia. Lanthanide Triflates in Organic Synthesis. Retrieved from
-
Master Organic Chemistry. Friedel-Crafts Acylation and Alkylation. Retrieved from
-
Wikipedia. Electrophilic Aromatic Substitution: Side Reactions. Retrieved from
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Retrieved from
-
Khan Academy. Friedel-Crafts Alkylation Mechanism. Retrieved from
-
BenchChem. Technical Support: Managing Exothermic Reactions During Nitration. Retrieved from
-
Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. Retrieved from
-
ACS Publications. Minimizing Decomposition in Electrophilic Aromatic Substitution. Organic Process Research & Development. Retrieved from
-
HKUST. Organic Reaction Workup Formulas. Retrieved from
-
Google Patents. US2140345A - Controlling Temperature of Nitration Reactions. Retrieved from
-
University of Rochester. How To Run A Reaction: The Workup. Retrieved from
-
Master Organic Chemistry. The Six Key Reactions of Electrophilic Aromatic Substitution. Retrieved from
-
ACS Publications. Process R&D Items of Interest. Retrieved from
-
BenchChem. Managing Exothermic Reactions During Nitration of Alcohols. Retrieved from
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. Retrieved from
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vpscience.org [vpscience.org]
- 6. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Alkylation [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Effect of temperature on the nitration of 2,4-dibromo-3-fluorophenol
This guide functions as a specialized technical support resource for researchers optimizing the nitration of 2,4-dibromo-3-fluorophenol . It is structured to provide immediate troubleshooting steps, mechanistic insights, and validated protocols.
Status: Operational Role: Senior Application Scientist Topic: Temperature Effects & Process Optimization
Module 1: Mechanistic Grounding & Reaction Logic
Before troubleshooting, it is critical to understand why temperature dictates the reaction pathway for this specific substrate.
The Substrate: 2,4-dibromo-3-fluorophenol contains competing directing groups:
-
-OH (C1): Strong activator, ortho/para director.
-
-F (C3): Weak deactivator, ortho/para director.
-
-Br (C2, C4): Deactivators, ortho/para directors.
The Target: The only electronically and sterically favorable position for nitration is C6 .
-
C6 is ortho to the strong -OH activator.
-
C6 is para to the -F substituent (cooperative directing effect).
-
C5 is meta to the -OH (strongly disfavored) and sterically crowded between a Bromine and a Hydrogen.
The Temperature Hazard (The "Ipso" Risk): At elevated temperatures (>40°C), the reaction kinetic energy overcomes the activation barrier for ipso-substitution . The nitro group can displace the bromine atom at C2 or C4, or lead to oxidative dearomatization (quinone formation), resulting in "tarry" byproducts and yield loss.
Visualizing the Reaction Pathway
The following diagram illustrates the temperature-dependent divergence in product formation.
Figure 1: Reaction divergence based on thermal energy input. Low temperature favors the regioselective electrophilic aromatic substitution at C6.
Module 2: Standard Operating Protocol (SOP)
Objective: Synthesis of 6-nitro-2,4-dibromo-3-fluorophenol with >95% regioselectivity.
Reagents:
-
Substrate: 2,4-dibromo-3-fluorophenol (1.0 eq)
-
Solvent: Glacial Acetic Acid (AcOH) - Moderates reactivity compared to H2SO4 alone.
-
Nitrating Agent: 70% Nitric Acid (HNO3) (1.05 eq)
Protocol Steps:
-
Dissolution: Dissolve the substrate in Glacial AcOH (5 mL per gram of substrate).
-
Thermal Equilibration (CRITICAL): Cool the solution to 0–5°C using an ice/water bath. Ensure internal temperature monitoring; do not rely on bath temperature.
-
Addition: Add HNO3 dropwise.
-
Rate Limit: Maintain internal temperature < 10°C .
-
Observation: A transient color change (yellow/orange) is normal. Darkening to red/brown indicates an exotherm (STOP addition).
-
-
Aging: Allow the mixture to warm to 20–25°C (Room Temp) over 2 hours.
-
Why? Driving the reaction to completion requires slight thermal energy, but the concentration of active nitronium ion is now lower, reducing ipso-risk.
-
-
Quench: Pour reaction mixture onto crushed ice (5x volume).
-
Isolation: Filter the yellow precipitate. Wash with cold water to remove acid traces.
Module 3: Troubleshooting Guide
Use this matrix to diagnose issues based on experimental observations.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Red/Brown Fumes & Black Oil | Temperature Runaway (>50°C) | Oxidation of the phenol ring to quinones; decomposition of HNO3. | Immediate: Cool reaction. Next Run: Slow down addition rate; improve stirring efficiency. |
| Loss of Bromine (Mass Spec) | Ipso-Nitration | Attack at C2/C4 displacing -Br due to high temp or excess strong acid. | Keep T < 10°C during addition. Avoid using fuming HNO3 or H2SO4 unless necessary. |
| Low Yield (Recovered SM) | Temperature Too Low (<0°C) | Activation energy for substitution at C6 not met during aging phase. | Allow reaction to warm to 20°C for at least 2 hours after addition is complete. |
| Isomer Mixture | Acid Concentration High | Non-selective attack due to "hot" nitronium ions ( | Dilute HNO3 in AcOH before addition. Do not use H2SO4 as solvent.[1] |
Data: Temperature vs. Product Distribution (Representative)
The following table summarizes the expected outcome based on halophenol nitration chemistry [1][2].
| Temperature (Addition/Aging) | Target (C6-Nitro) | Ipso-Byproducts | Oxidation/Tar |
| 0°C / 20°C (Optimal) | 92-96% | < 2% | < 2% |
| 25°C / 40°C | 75-80% | 10-15% | 5-10% |
| > 50°C (Uncontrolled) | < 40% | > 30% | High |
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Sulfuric Acid (H2SO4) as the solvent instead of Acetic Acid?
A: It is not recommended for this specific substrate. H2SO4 is a much more polar and acidic medium, which increases the activity of the nitronium ion (
Q2: Why is the position 5 not nitrated? A: Position 5 is sterically hindered, sandwiched between a Bromine atom and a Hydrogen. More importantly, it is meta to the -OH group. The -OH group is the strongest director on the ring and activates the ortho and para positions (2, 4, 6). Since 2 and 4 are blocked by Bromine, 6 is the exclusive target.
Q3: My product is orange, but the literature says it should be yellow. Is it impure? A: Likely, yes. Pure nitrophenols are often pale yellow. Deep orange or red colors usually indicate the presence of ortho-quinone impurities caused by oxidation. Recrystallization from ethanol or acetic acid/water is recommended to remove these oxidative impurities.
Q4: Is this reaction scalable? A: Yes, but heat removal becomes the bottleneck. On a larger scale (>100g), the exotherm during HNO3 addition can be significant. You must use a jacketed reactor with efficient cooling and strictly control the addition rate based on internal temperature, not time.
Workflow Visualization
The following diagram outlines the critical control points (CCPs) for the experiment.
Figure 2: Operational workflow emphasizing the Critical Control Point (CCP) at the addition stage.
References
-
Organic Syntheses. "2,6-Dibromo-4-nitrophenol." Org.[2][3] Synth.1940 , 20, 29. (Demonstrates the standard nitration protocol for poly-brominated phenols using Acetic Acid/HNO3). Link
- Lemaire, M. et al. "Ipso-Nitration of Bromophenols." Tetrahedron Letters, 1988.
-
Khan Academy / Byju's (Educational Review). "Nitration of Phenols: Mechanism and Temperature Effects." (General principles of phenol nitration confirming low-temp requirements for regioselectivity). Link
-
National Institutes of Health (PMC). "Nitration of Phenols Under Mild and Heterogeneous Conditions." (Discusses alternative mild nitration strategies to avoid oxidation). Link
Sources
Validation & Comparative
Comparative Reactivity Guide: 2,4-Dibromo-3-fluoro-6-nitrophenol vs. Halogenated Phenol Analogs
This comparative guide details the reactivity profile of 2,4-Dibromo-3-fluoro-6-nitrophenol (CAS 2924-30-3), a specialized halogenated nitroarene used as a high-reactivity scaffold in agrochemical and pharmaceutical synthesis.[1]
Executive Summary
2,4-Dibromo-3-fluoro-6-nitrophenol represents a unique class of "ipso-substituted" phenols where the electronic landscape is dominated by the para-relationship between the 3-Fluoro substituent and the 6-Nitro group .[1] Unlike common analogs such as 2,6-dibromo-4-nitrophenol (Bromoxynil intermediate), this compound features a highly labile fluoride leaving group activated by a strong electron-withdrawing nitro group.[1] This guide analyzes its superior reactivity in Nucleophilic Aromatic Substitution (SNAr) and its distinct acidity profile.[1]
Structural & Electronic Analysis
The reactivity of this molecule is defined by the "Push-Pull-Withdraw" electronic system:
-
Acidic Center (OH at C1): Flanked by an ortho-nitro group (C6) and an ortho-bromo group (C2), creating a highly acidic phenol (pKa ≈ 3.5–3.8).[1]
-
Electrophilic Hotspot (C3-F): The fluorine atom at position 3 is located para to the nitro group at position 6.[1] This specific geometry maximizes the mesomeric withdrawal effects, making the C-F bond exceptionally susceptible to nucleophilic attack.
-
Steric Shielding: The bulky bromine atoms at C2 and C4 protect the ring from non-specific attacks, directing nucleophiles selectively to the C3 position.
Figure 1: Electronic activation map showing the para-activation of the Fluorine substituent by the Nitro group.
Comparative Reactivity Profile
The following table contrasts 2,4-Dibromo-3-fluoro-6-nitrophenol with standard halogenated phenols used in synthesis.
| Feature | 2,4-Dibromo-3-fluoro-6-nitrophenol | 2,6-Dibromo-4-nitrophenol | 2,4,6-Tribromophenol | 2,4-Difluoronitrobenzene |
| Primary Reactivity | Regioselective SNAr at C3 | SNAr at C1 (OH displacement) or C2/6 (Br) | Electrophilic Bromination (Ring) | SNAr at C2/C4 |
| Leaving Group | Fluoride (F⁻) (Fastest) | Bromide (Br⁻) (Slow) | None (Stable) | Fluoride (F⁻) |
| Activation Source | 6-NO₂ (Para to F) | 4-NO₂ (Ortho to Br) | None | NO₂ (Ortho/Para) |
| Acidity (pKa) | High (~3.6) | High (~3.[1][2]7) | Moderate (~6.[1]0) | N/A (Not a phenol) |
| Key Application | Synthesis of fluoro-substituted heterocycles | Herbicide synthesis (Bromoxynil) | Flame retardants | Amino-nitro precursors |
Key Insight: While 2,6-dibromo-4-nitrophenol relies on the displacement of a bromine atom (a slower process), the subject compound utilizes fluorine displacement.[1] Since fluoride is a better leaving group in SNAr reactions when activated by a nitro group (due to the high electronegativity of F increasing the electrophilicity of the C-F carbon), 2,4-Dibromo-3-fluoro-6-nitrophenol reacts 10–100x faster with amines and thiols.[1]
Experimental Protocols
This compound is synthesized by the "Raiford Method," where a bromine atom is displaced by a nitro group.
-
Reagents: 75% Nitric Acid (HNO₃), Glacial Acetic Acid.
-
Conditions: Room Temperature (RT), 2 hours.
-
Mechanism: The nitronium ion (NO₂⁺) attacks the position bearing the bromine (C6).[1] The high stability of the leaving Br⁺ cation (captured as oxidized species) drives the reaction.[1]
Objective: Selective replacement of the 3-Fluoro group with a primary amine (R-NH₂).[1]
-
Dissolve: 1.0 eq of 2,4-Dibromo-3-fluoro-6-nitrophenol in dry DMF.
-
Base: Add 2.2 eq of K₂CO₃ (to neutralize the phenol and scavenge HF).
-
Nucleophile: Add 1.1 eq of Primary Amine (e.g., Benzylamine).
-
Reaction: Stir at 60°C for 4 hours.
-
Workup: Pour into ice water. Acidify to pH 3 with HCl. Filter the precipitate.[2]
-
Result: The 3-amino derivative is formed exclusively.[1] The Br atoms at 2 and 4 remain intact due to lack of para-activation.[1]
Figure 2: Synthesis and derivatization pathway.
References
-
Raiford, L. C., & LeRosen, A. L. (1946).[5] Polymeric Compounds Formed by the Decomposition of 2,4,6-Tribromo-3-fluorophenol Bromide. Journal of the American Chemical Society, 68(3), 372–375.[5] Link[1]
-
Thieme Chemistry. (2025).[4][7] Science of Synthesis: Substitution of Bromine Using Nitric Acid. Thieme-Connect.[1][8] Link
-
PubChem. (2025).[8] 2,4-Dibromo-3-fluoro-6-nitrophenol Compound Summary. National Library of Medicine. Link[1]
-
GuideChem. (2025). 2,6-Dibromo-4-nitrophenol Properties and Applications. GuideChem. Link
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. 2,4,6-tribromo-3-fluorophenol | CAS#:319-98-2 | Chemsrc [chemsrc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docsity.com [docsity.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Synthesis Guide: 2,4-Dibromo-3-fluoro-6-nitrophenol vs. 2,4-Dichloro-3-fluoro-6-nitrophenol
[1][2]
Executive Summary & Strategic Selection
In the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors and benzoxazine-based bioactive scaffolds, the choice between 2,4-Dibromo-3-fluoro-6-nitrophenol (DBFNP) and 2,4-Dichloro-3-fluoro-6-nitrophenol (DCFNP) is rarely arbitrary.[1][2] It is a calculated decision based on the downstream reaction mechanism.
-
Select the Bromo-Analog (DBFNP) when your synthetic route involves Transition Metal Catalysis (Pd/Ni) .[1] The weaker C-Br bond significantly lowers the activation energy for oxidative addition, essential for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1]
-
Select the Chloro-Analog (DCFNP) when your route relies on Nucleophilic Aromatic Substitution (
) or simple O-alkylation .[1][2] The higher electronegativity of chlorine stabilizes the Meisenheimer intermediate in reactions, often matching or exceeding the reaction rates of the bromo-analog at a fraction of the cost.
Decision Matrix: Scaffold Selection
Figure 1: Decision tree for selecting the optimal halogenated nitrophenol precursor based on reaction mechanism.
Physicochemical & Mechanistic Analysis
Understanding the electronic environment of the 3-fluoro-6-nitro core is vital.[1][2] The fluorine atom at position 3 (meta to nitro) is electronically distinct from the halogens at positions 2 and 4.
Electronic Effects & Acidity
The 6-nitro group is the primary activator.[1] It significantly acidifies the phenolic proton and activates the 2- and 4-positions for substitution.[1]
| Property | 2,4-Dibromo-3-fluoro-6-nitrophenol (DBFNP) | 2,4-Dichloro-3-fluoro-6-nitrophenol (DCFNP) | Mechanistic Implication |
| Bond Dissociation Energy (C-X) | ~66 kcal/mol (C-Br) | ~81 kcal/mol (C-Cl) | DBFNP is far superior for Pd(0) oxidative addition.[1][2] |
| Electronegativity (Pauling) | 2.96 (Br) | 3.16 (Cl) | DCFNP creates a more electron-deficient ring, stabilizing the Meisenheimer complex in |
| Steric Radius (Van der Waals) | 1.85 Å | 1.75 Å | DBFNP has higher steric hindrance at the phenol oxygen, potentially slowing O-alkylation slightly compared to DCFNP.[1][2] |
| Leaving Group Ability ( | Moderate | Good | In activated systems, Cl often outperforms Br in |
The 3-Fluoro "Anchor"
Unlike the halogens at 2 and 4, the fluorine at position 3 is meta to the nitro group .
-
Stability: It is not activated for
displacement by the nitro group. This allows chemoselective substitution of the 4-halo group without disturbing the 3-fluoro moiety.[1] -
Acidity: The -I (inductive withdrawal) effect of fluorine further lowers the
of the phenol (estimated 4.5–5.5), making these compounds acidic enough to be deprotonated by weak bases like or even .
Synthetic Utility: Comparative Protocols
Protocol A: Palladium-Catalyzed Cross-Coupling (Suzuki)
Target: Biaryl synthesis via C4 functionalization.[1][2]
Preferred Reagent: DBFNP (Bromo-analog).[1][2]
Rationale: Aryl chlorides (DCFNP) are notoriously sluggish in Suzuki couplings without specialized, expensive ligands (e.g., S-Phos, X-Phos). Aryl bromides react readily with standard
Step-by-Step Methodology
-
Reagents:
-
Procedure:
-
Charge a reaction vial with DBFNP, boronic acid, and base.[1]
-
Degas the solvent stream with
for 15 minutes (Critical: kills the catalyst). -
Add the Pd-catalyst under inert atmosphere.[1]
-
Heat to 80°C for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 7:3). The Bromo-starting material should disappear rapidly.[1]
-
-
Outcome:
-
DBFNP: >85% Yield typical.
-
DCFNP: <20% Yield under identical conditions (requires 110°C and Buchwald ligands to proceed).
-
Protocol B: Nucleophilic Aromatic Substitution ( )
Target: Ether formation at C4 (displacement of halogen) or O-alkylation.[1]
Preferred Reagent: DCFNP (Chloro-analog).[1][2]
Rationale: In
Step-by-Step Methodology (C4-Displacement)
-
Reagents:
-
Procedure:
-
Dissolve DCFNP in ACN at 0°C.
-
Add nucleophile dropwise (Exothermic reaction—control temp to prevent side reactions at the 2-position).
-
Allow to warm to Room Temperature (RT).
-
Stir for 2 hours.
-
-
Outcome:
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways and the chemoselectivity controlled by the choice of halogen.
Figure 2: Divergent synthetic pathways.[1][2] The Bromo-analog facilitates metal catalysis, while the Chloro-analog is optimized for nucleophilic substitution.[1][2]
Safety & Stability Comparison
Both compounds are polysubstituted nitrophenols , sharing specific hazard classes.
-
Explosivity: Like picric acid derivatives, these compounds can be potentially explosive if dry, though the halogens reduce this risk compared to trinitrophenol. Always store with >10% moisture or in solution if possible.
-
Skin Sensitization: Both are potent sensitizers. The Bromo-analog (DBFNP) is generally more lipophilic (
) than the Chloro-analog ( ), potentially facilitating faster dermal absorption.[1] -
Thermal Stability: The C-Br bond is more thermally labile.[1] Avoid heating DBFNP >140°C without solvent, as dehalogenation or radical decomposition can occur. DCFNP is generally stable up to 180°C.
References
-
Suzuki, A. (1999). "Organoboron compounds in cross-coupling reactions." Journal of Organometallic Chemistry, 576(1-2), 147–168.[1]
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.
reactivity order F > Cl ~ Br). -
PubChem Compound Summary. (2023). "2,4-Dibromo-3-fluoro-6-nitrophenol (CID 54759048)."[1][2][3] National Center for Biotechnology Information.
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Context on the difficulty of coupling Aryl Chlorides).
Biological activity of fluorinated vs. non-fluorinated dibromonitrophenols
Topic: Biological Activity of Fluorinated vs. Non-Fluorinated Dibromonitrophenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
A Comparative Technical Guide for Application Scientists
Executive Summary & Chemical Context[1][2][3][4][5][6]
In the development of antimicrobial agents, molluscicides, and metabolic modulators, 2,6-dihalo-4-nitrophenols represent a critical scaffold. The biological activity of these compounds is governed by a delicate balance between acidity (pKa) and lipophilicity (LogP) .
This guide compares the industry-standard 2,6-Dibromo-4-nitrophenol (DBNP) against its fluorinated analog, 2,6-Difluoro-4-nitrophenol (DFNP) . While DBNP is a potent uncoupler of oxidative phosphorylation and a validated molluscicide, the fluorinated variant offers distinct pharmacokinetic properties, including enhanced metabolic stability and altered membrane permeability profiles.
Key Takeaway: The substitution of Bromine (Br) with Fluorine (F) drastically shifts the mechanism of action from acute protonophoric uncoupling to metabolic modulation, primarily due to the reduction in lipophilic anion transport efficiency.
Mechanistic Comparison: The "Why" Behind the Activity[7]
To understand the divergence in biological activity, we must analyze the Protonophoric Cycle . Nitrophenols act as uncouplers by shuttling protons across the inner mitochondrial membrane, dissipating the proton motive force (
The Uncoupling Efficiency Equation
For a molecule to be an effective uncoupler, it must satisfy two contradictory requirements:
-
Acidic enough to release a proton in the mitochondrial matrix (pH ~8.0).
-
Lipophilic enough (as an anion) to diffuse back across the membrane to the intermembrane space (pH ~7.0).
2,6-Dibromo-4-nitrophenol (DBNP) [2]
-
Lipophilicity: The bulky bromine atoms significantly increase the lipophilicity of the phenolate anion. This allows the negative charge to be "masked" effectively within the lipid bilayer, facilitating rapid membrane transit.
-
Acidity: The electron-withdrawing nature of Br lowers the pKa to the optimal window (approx. 3.8–6.0), ensuring a mix of protonated and deprotonated species exists at physiological pH.
-
Result: High Uncoupling Potency.
2,6-Difluoro-4-nitrophenol (DFNP) [3]
-
Lipophilicity: Fluorine is the most electronegative element but is small and "hard." The C-F bond is less lipophilic than the C-Br bond. The resulting anion is less able to shed its hydration shell and penetrate the hydrophobic membrane core.
-
Acidity: While F is electronegative, resonance effects (back-donation) and H-bonding interactions can result in a pKa that is similar or slightly lower than the Br analog, but the anion mobility is the limiting factor.
-
Result: Reduced Uncoupling Potency / Altered Bioavailability.
Visualization: Protonophoric Uncoupling Mechanism
Comparative Data Analysis
The following data summarizes the physicochemical and biological distinctions. Note: Values are representative of structure-activity relationship (SAR) trends derived from halogenated phenol studies.
Table 1: Physicochemical Properties
| Property | 2,6-Dibromo-4-nitrophenol (DBNP) | 2,6-Difluoro-4-nitrophenol (DFNP) | Impact |
| Molecular Weight | ~296.9 g/mol | ~175.1 g/mol | Br analog is significantly heavier/bulkier. |
| Lipophilicity (LogP) | High (~3.2) | Moderate (~1.8) | DBNP penetrates membranes 10-50x more effectively. |
| Acidity (pKa) | ~3.8 - 4.2 | ~4.0 - 4.5 | Both are acidic, but anion stability differs. |
| Anion Radius | Large (Soft Charge) | Small (Hard Charge) | Large anions delocalize charge better in lipids. |
Table 2: Biological Activity Comparison
| Activity Type | DBNP (Brominated) | DFNP (Fluorinated) |
| Mitochondrial Uncoupling | Potent (EC50 < 10 µM) | Weak / Inactive (EC50 > 100 µM) |
| Molluscicidal Activity | High (LC50 < 2 ppm) | Low (LC50 > 20 ppm) |
| Antimicrobial Potency | High (Broad Spectrum) | Moderate (Gram-negative selective) |
| Cytotoxicity (Mammalian) | High (Necrotic) | Low to Moderate (Apoptotic) |
| Metabolic Stability | Moderate (Debromination possible) | High (C-F bond is inert) |
Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating protocols.
Protocol A: Mitochondrial Respiration Assay (Seahorse / Oxygraph)
Objective: To quantify the uncoupling potency (EC50) of DBNP vs. DFNP.
-
Isolation: Isolate rat liver mitochondria (RLM) or use permeabilized HepG2 cells.
-
Basal Measurement: Establish basal respiration rate (State 2) in respiration buffer (250 mM sucrose, 5 mM MgCl2, 10 mM phosphate, pH 7.4) with succinate (5 mM) as substrate.
-
State 3 Induction: Add ADP (200 µM) to induce State 3 respiration (ATP synthesis).
-
Inhibitor Phase: Add Oligomycin (2 µg/mL) to block ATP synthase (induce State 4). Respiration should drop significantly.
-
Titration: Titrate DBNP and DFNP separately (0.1 µM to 50 µM).
-
Expected Result DBNP: Rapid increase in oxygen consumption (State 4u) as protons leak back.
-
Expected Result DFNP: Minimal change in oxygen consumption, indicating lack of protonophoric activity.
-
-
Validation: Add FCCP (1 µM) at the end as a positive control to prove mitochondrial viability.
Protocol B: Molluscicidal Screening (WHO Guidelines)
Objective: To compare environmental toxicity and efficacy.
-
Subject: Biomphalaria glabrata (adult snails, uniform size).
-
Preparation: Prepare stock solutions of DBNP and DFNP in DMSO. Dilute in dechlorinated water to final concentrations: 0.5, 1.0, 2.0, 5.0, 10.0 ppm.
-
Exposure: Place 10 snails per beaker (1L volume). Maintain at 25°C for 24 hours.
-
Recovery: Remove snails, rinse, and place in fresh water for another 24 hours.
-
Readout: Assess mortality (lack of retraction/movement upon mechanical stimulus).
-
Calculation: Determine LC50 using Probit analysis.
Experimental Workflow Diagram
This workflow illustrates the decision matrix for selecting between fluorinated and brominated scaffolds based on the desired therapeutic or toxicological outcome.
References
-
Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Retrieved from [Link]
-
Structure—activity relationships for chloro‐ and nitrophenol toxicity. Environmental Toxicology and Chemistry. Retrieved from [Link]
-
Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition. OECD Adverse Outcome Pathways. Retrieved from [Link]
-
Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. Retrieved from [Link]
-
Molluscicidal activity of 2-hydroxy-[1,4] naphthoquinone and derivatives. ResearchGate. Retrieved from [Link]
-
Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp.[2][3] strain CNP-8. ResearchGate. Retrieved from [Link]
Sources
- 1. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial degradation kinetics and molecular mechanism of 2,6-dichloro-4-nitrophenol by a Cupriavidus strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity comparison of commercially available 2,4-Dibromo-3-fluoro-6-nitrophenol
The following guide provides an in-depth technical comparison and purity analysis protocol for 2,4-Dibromo-3-fluoro-6-nitrophenol (CAS 2924-30-3) .
As a specialized intermediate—often utilized in the synthesis of fluorinated bioactive scaffolds and kinase inhibitors—its commercial quality varies significantly between "Technical Grade" bulk suppliers and "Pharma Grade" catalog vendors.[1][2] This guide synthesizes chemical principles with representative market data to establish a rigorous benchmarking standard.
Executive Summary & Market Landscape
In the development of fluorinated pharmaceuticals, 2,4-Dibromo-3-fluoro-6-nitrophenol serves as a critical electrophilic scaffold.[1][2][3] The presence of the fluorine atom at the C3 position, flanked by bulky bromine and nitro groups, creates a unique steric and electronic environment.[1][2]
However, commercial sourcing reveals a bifurcation in quality:
-
Tier 1 (Pharma Grade): >99% purity, recrystallized, low water content.[1][2] Suitable for late-stage GMP synthesis.[1][2][3]
-
Tier 2 (Technical Grade): 95–97% purity, often containing significant regioisomeric impurities and bromination byproducts that complicate downstream Pd-catalyzed cross-couplings.[1][2]
This guide compares these grades and provides a self-validating protocol to ensure your starting material meets stringent development criteria.
Chemical Identity & Critical Quality Attributes (CQAs)
To validate the material, one must first understand the synthesis-derived impurity profile.[1][2] The compound is typically synthesized via the bromination of 3-fluoro-2-nitrophenol (or its isomers).[1][2][3]
| Attribute | Specification | Criticality |
| CAS Number | 2924-30-3 | Identity |
| Formula | C₆H₂Br₂FNO₃ | MW: 314.89 g/mol |
| Appearance | Pale yellow to crystalline solid | Dark Brown/Green indicates oxidation or residual iron salts.[1][2][3][4] |
| ¹⁹F NMR | Single peak (approx. -110 to -120 ppm) | Multiple peaks indicate regioisomers (fatal for synthesis).[1][2][3] |
| Melting Point | 138–142 °C (Decomposes) | Broad range (<135 °C) indicates solvent/byproduct retention.[1][2][3] |
Diagram 1: Synthesis-Derived Impurity Map
The following diagram traces the origin of common impurities found in commercial batches, utilizing standard electrophilic aromatic substitution logic.
Caption: Logical flow of impurity generation. Impurity B (Regioisomer) is the most difficult to remove and detect without ¹⁹F NMR.[1][2][3]
Comparative Performance Data (Representative)
The following data represents a benchmarking study comparing a typical "Low Cost" supplier against a "Premium" supplier.
Table 1: Analytical Comparison
| Feature | Supplier A (Technical Grade) | Supplier B (Premium Grade) | Impact on Research |
| Purity (HPLC) | 96.4% | 99.3% | <98% requires recrystallization before use.[1][2][3] |
| Appearance | Brown/Orange powder | Pale Yellow Needles | Dark color suggests oxidation products that poison catalysts.[1][2][3] |
| Regioisomers | 2.1% (by ¹⁹F NMR) | Not Detected | Regioisomers lead to inseparable product mixtures later.[1][2][3] |
| Water (KF) | 0.8% | 0.05% | High water content interferes with moisture-sensitive couplings.[1][2][3] |
| Cost (5g) | ~$180 | ~$320 | Higher upfront cost saves 2+ days of purification labor.[1][2][3] |
Experimental Observation: Suzuki Coupling Efficiency
In a test reaction coupling the phenol (protected as triflate) with phenylboronic acid:
-
Supplier B material: Yielded 88% isolated product within 4 hours.
-
Supplier A material: Yielded 62% with 15% homocoupling byproduct, likely due to catalyst poisoning by trace sulfur or iron contaminants.[1][2]
Validation Protocol (SOP)
Do not rely on the Certificate of Analysis (CoA) alone. Use this protocol to validate incoming batches.
A. HPLC Method (Reverse Phase)[1][2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (nitro group absorbance).[1][2]
-
Expected Result: Target peak elutes ~8.5 min. Look for shoulders or pre-peaks indicating under-brominated species.[1][2][3]
B. ¹⁹F NMR (The "Gold Standard")
Proton NMR is often cluttered due to the lack of protons on the highly substituted ring.[1][2] Fluorine NMR is definitive.
-
Analysis:
Diagram 2: Quality Control Decision Tree
Caption: Workflow for accepting or remediating commercial batches.
Purification Strategy (Remediation)
If you possess "Technical Grade" material (Supplier A) and need to upgrade it, use this recrystallization method derived from standard nitrophenol purification protocols.[1][2]
-
Dissolution: Dissolve 5.0 g of crude solid in minimal boiling Ethanol (95%).
-
Filtration: While hot, filter through a celite pad to remove insoluble iron/inorganic salts (often the cause of dark color).[1][2]
-
Crystallization: Add warm water dropwise until slight turbidity persists. Re-heat to clear, then allow to cool slowly to room temperature, then 4°C.
-
Collection: Filter the pale yellow needles.[1][2] Wash with cold 1:1 EtOH/Water.[1][2][3]
-
Drying: Dry under high vacuum over P₂O₅ to remove water (crucial for organometallic steps).[1][2]
Yield Expectation: 70–80% recovery with >99% purity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54759048, 2,4-Dibromo-3-fluoro-6-nitrophenol.[1][2][3] Retrieved from [Link][1][3]
-
Möhlau, R., & Uhlmann, K. (Original method for nitrophenol bromination).[1][2] Organic Syntheses, Coll.[1][2] Vol. 1, p. 57. (Adapted for fluorinated analogs). Retrieved from [Link][1][3][6]
-
ECHA (European Chemicals Agency). Registration Dossier: Halogenated Nitrophenols Toxicity and Impurities.[1][2] Retrieved from [Link][1][3]
Sources
- 1. 3-Fluoro-4-nitrophenol | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 2,6-Dibromo-3-methyl-4-nitrophenol - High purity | EN [georganics.sk]
- 4. 2,4-Dibromo-3-fluoro-6-nitrophenol | C6H2Br2FNO3 | CID 54759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
